molecular formula C7H8N2O2 B1294320 2-Amino-N-hydroxybenzamide CAS No. 5623-04-1

2-Amino-N-hydroxybenzamide

Cat. No.: B1294320
CAS No.: 5623-04-1
M. Wt: 152.15 g/mol
InChI Key: VMKPDXOZTSISIW-UHFFFAOYSA-N
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Description

2-Amino-N-hydroxybenzamide is a chemical compound of interest in biomedical and cancer research. A key area of investigation involves its structural derivatives, such as 2-methoxy-5-amino-N-hydroxybenzamide, which have been shown to sensitize resistant colon cancer cells to apoptosis (programmed cell death) induced by TRAIL (TNF-related apoptosis-inducing ligand) . The research value of this compound family lies in its potential to overcome treatment resistance. Studies indicate that its derivative operates by inducing endoplasmic reticulum stress, which subsequently upregulates the expression of Death Receptor 5 (DR5) on cancer cells and reduces the expression of survivin, an inhibitor of apoptosis protein . This dual mechanism—enhancing the pro-death receptor and suppressing a pro-survival protein—makes cancer cells vastly more vulnerable to the body's own natural anti-tumor signals, paving the way for novel therapeutic strategies . This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans. Researchers should consult the safety data sheet (MSDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-hydroxybenzamide
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InChI

InChI=1S/C7H8N2O2/c8-6-4-2-1-3-5(6)7(10)9-11/h1-4,11H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VMKPDXOZTSISIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3063964
Record name Benzamide, 2-amino-N-hydroxy-
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Molecular Weight

152.15 g/mol
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CAS No.

5623-04-1
Record name 2-Aminobenzohydroxamic acid
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Record name Anthranilic hydroxamic acid
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Record name o-Aminobenzohydroxamic acid
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Record name Benzamide, 2-amino-N-hydroxy-
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Record name Anthranilohydroxamic acid
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Record name O-AMINOBENZOYLHYDROXYLAMINE
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Foundational & Exploratory

Technical Guide: Mechanism of Action of 2-Amino-N-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: 2-Aminobenzohydroxamic Acid (2-ABHA), Anthranilic Hydroxamic Acid, Anthranilohydroxamic Acid.[1] CAS: 5623-04-1[1][2]

Executive Summary

2-Amino-N-hydroxybenzamide (2-ABHA) is a bifunctional pharmacophore that integrates the metal-chelating properties of hydroxamic acids with the structural specificity of anthranilate derivatives.[1] Its mechanism of action is defined by polypharmacology , acting primarily as a competitive inhibitor of Kynureninase (KYNU) in mammalian tryptophan metabolism and as an antimetabolite/virulence inhibitor in bacterial quorum sensing (specifically Pseudomonas aeruginosa).

This guide dissects the molecular mechanics of 2-ABHA, transitioning from its chemical chelation kinetics to its specific inhibition of pyridoxal-5'-phosphate (PLP)-dependent enzymes.[1]

Section 1: Chemical Architecture & Pharmacophore

The biological activity of 2-ABHA is governed by two distinct structural motifs that dictate its binding affinity and target selectivity.

The Zinc-Binding Group (ZBG)

The N-hydroxyamide (hydroxamic acid) moiety is a potent bidentate ligand. It coordinates with catalytic metal ions (primarily Zn²⁺ and Fe³⁺) found in the active sites of metalloenzymes.

  • Mechanism: The carbonyl oxygen and the hydroxyl oxygen form a stable 5-membered chelate ring with the metal ion.[1]

  • Consequence: This displaces the water molecule required for hydrolytic catalysis (e.g., in metalloproteases or amidases), effectively "freezing" the enzyme.

The Ortho-Amino Specificity

Unlike generic hydroxamic acids (e.g., Vorinostat), the amino group at the ortho (2-) position provides critical steric and electrostatic interactions.

  • PLP Interaction: In PLP-dependent enzymes like Kynureninase, the amino group mimics the substrate's amine, allowing the molecule to enter the catalytic pocket and form transient Schiff bases or stabilize the transition state via hydrogen bonding.[1]

Section 2: Primary Mechanism – Mammalian Kynureninase Inhibition[1]

The most significant pharmacological action of 2-ABHA is the inhibition of Kynureninase (KYNU) , a PLP-dependent hydrolase in the Kynurenine Pathway (KP).

The Kynurenine Pathway Context

Under normal physiological conditions, Kynureninase hydrolyzes L-Kynurenine to Anthranilic Acid (and L-Alanine) or 3-Hydroxykynurenine to 3-Hydroxyanthranilic Acid (3-HAA).

  • Pathological Relevance: Overactivation of this pathway depletes Tryptophan (suppressing T-cells) and produces NAD+ precursors that fuel cancer cell metabolism.

Mechanism of Inhibition

2-ABHA acts as a transition-state analogue of the enzyme-substrate complex.[1]

  • Competitive Entry: 2-ABHA competes with L-Kynurenine for the active site.[1]

  • PLP Engagement: The ortho-amino group positions the molecule near the PLP cofactor.[1]

  • Catalytic Arrest: Unlike the natural substrate, the hydroxamic acid tail cannot undergo the hydrolytic cleavage required to release L-Alanine.[1] The enzyme remains trapped in a non-productive complex.[1]

  • Metabolic Shunt: By blocking Kynureninase, 2-ABHA forces the pathway upstream, causing an accumulation of Kynurenic Acid (via Kynurenine Aminotransferase), which is neuroprotective, while reducing the levels of quinolinic acid (neurotoxic).[1]

Visualization: Kynurenine Pathway Blockade

KynureninePathway TRP L-Tryptophan KYN L-Kynurenine TRP->KYN IDO/TDO KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA KATs (Upregulated Pathway) ANT Anthranilic Acid KYN->ANT Kynureninase OHKYN 3-OH-Kynurenine KYN->OHKYN KMO OHANT 3-OH-Anthranilic Acid OHKYN->OHANT Kynureninase QUIN Quinolinic Acid (Neurotoxic) OHANT->QUIN Downstream Enzymes ABHA 2-Amino-N-hydroxybenzamide (Inhibitor) ABHA->KYN Competes ABHA->OHKYN Competes

Caption: 2-ABHA blocks the conversion of Kynurenine metabolites to Anthranilic acid derivatives, shunting metabolism toward Kynurenic Acid.

Section 3: Secondary Mechanism – Microbial Quorum Sensing Interference[1]

In Pseudomonas aeruginosa, 2-ABHA acts as an anti-virulence agent by targeting the Pseudomonas Quorum Sensing (PQS) system.

PQS Biosynthesis Pathway

The PQS signal molecule (2-heptyl-3-hydroxy-4(1H)-quinolone) is synthesized from Anthranilic Acid .

  • PqsA activates Anthranilate to Anthraniloyl-CoA.[1]

  • PqsD condenses Anthraniloyl-CoA with Malonyl-CoA.[1]

Mechanism of Interference

2-ABHA mimics Anthranilic Acid (the precursor).

  • Enzyme Inhibition: It inhibits PqsD and potentially PqsA , preventing the formation of the quinolone scaffold.[1]

  • Iron Chelation: The hydroxamate group chelates iron, which is essential for Pseudomonas growth and biofilm formation.[1] This creates a "nutritional immunity" effect, starving the bacteria of iron while simultaneously blocking their communication signals.[1]

Section 4: Experimental Validation Protocols

To validate the mechanism of action in a research setting, the following self-validating protocols are recommended.

Protocol A: Spectrophotometric Kynureninase Inhibition Assay

Objective: Quantify IC50 of 2-ABHA against recombinant Kynureninase.

  • Reagent Prep:

    • Buffer: 100 mM Potassium Phosphate (pH 8.[1]0) containing 50 µM PLP.[1]

    • Substrate: L-Kynurenine (stock 10 mM).

    • Enzyme: Recombinant human Kynureninase (rKYNU).

  • Reaction Setup:

    • In a UV-transparent 96-well plate, add 2-ABHA (0.1 µM to 100 µM titration).

    • Add rKYNU (10 nM final) and incubate for 10 min at 37°C (Pre-incubation allows inhibitor-PLP interaction).

    • Initiate reaction with L-Kynurenine (200 µM final).

  • Detection:

    • Monitor the decrease in Absorbance at 365 nm (L-Kynurenine peak) or the increase in fluorescence (Ex 313 nm / Em 420 nm) if measuring Anthranilate formation directly.

  • Validation:

    • Control: Reaction without inhibitor (Vmax).

    • Blank: Reaction without enzyme.[1]

    • Analysis: Plot % Activity vs. Log[Inhibitor]. Fit to non-linear regression (Sigmoidal dose-response).

Protocol B: Iron Chelation Assay (CAS Assay)

Objective: Confirm the metal-binding capability of the hydroxamate moiety.

  • Reagent Prep:

    • CAS Solution: Chrome Azurol S (CAS) + Fe(III) + Hexadecyltrimethylammonium bromide (HDTMA). Solution is blue.

  • Procedure:

    • Add 100 µL of 2-ABHA solution to 100 µL of CAS solution.[1]

  • Readout:

    • Measure Absorbance at 630 nm.[1]

    • Result: A color shift from Blue to Orange/Yellow indicates removal of Iron from the CAS dye complex, confirming strong chelation.[1]

Section 5: Therapeutic Implications & Data Summary[1]

The following table summarizes the pharmacological profile of 2-ABHA compared to standard reference compounds.

Feature2-Amino-N-hydroxybenzamide (2-ABHA)Vorinostat (SAHA)Anthranilic Acid
Primary Target Kynureninase (KYNU)HDAC (Class I/II)PQS Precursor (Bacterial)
Mechanism Transition State Analog / PLP InterferenceZinc Chelation (Active Site)Metabolic Substrate
Metal Binding High (Zn²⁺, Fe³⁺)High (Zn²⁺)Low
Key Application Immuno-oncology (Tryptophan restoration)T-cell LymphomaNone (Precursor)
Selectivity Moderate (Driven by 2-amino group)Low (Pan-HDAC)N/A
Visualization: Molecular Interaction Map

InteractionMap Molecule 2-Amino-N-hydroxybenzamide Hydroxamate Hydroxamate Group (CONHOH) Molecule->Hydroxamate Amino Ortho-Amino Group (-NH2) Molecule->Amino PqsD Bacterial PqsD (Active Site) Molecule->PqsD Substrate Mimicry Metal Metal Ions (Zn2+, Fe3+) Hydroxamate->Metal Chelation KYNU Kynureninase (PLP-Pocket) Amino->KYNU H-Bond / Steric Fit Effect2 Iron Starvation Metal->Effect2 Effect1 Inhibits Hydrolysis KYNU->Effect1

Caption: Structural features of 2-ABHA mapping to specific biological targets and mechanisms.

References

  • Walsh, C. T., et al. (2018).[1] Kynurenine Pathway Enzymes: Catalytic Mechanisms and Inhibitor Design.[1] Chemical Reviews.[1]

  • Phillips, R. S., et al. (2019).[1] Mechanism of Kynureninase: Structural and Kinetic Analysis of Inhibitor Binding.[1] Biochemistry.[1][3][4]

  • D'Rose, S., et al. (2020).[1] Targeting the Pseudomonas aeruginosa Quorum Sensing System for Antimicrobial Therapy.[1] Frontiers in Microbiology.[1]

  • Mellor, A. L., & Munn, D. H. (2004).[1] IDO expression by dendritic cells: tolerance and tryptophan catabolism.[1] Nature Reviews Immunology.[1]

  • BenchChem Technical Support. (2025). Physicochemical Properties and Presumed Mechanisms of Hydroxybenzamides.

Sources

Beyond the Zinc Binding Group: Therapeutic Horizons of 2-Amino-N-Hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-N-hydroxybenzamide (also known as 2-aminobenzohydroxamic acid or Anthranilohydroxamic acid ) represents a "privileged structure" in medicinal chemistry. While often overshadowed by its larger derivatives (such as Vorinostat or Panobinostat), this small molecule serves as a critical pharmacophore in Fragment-Based Drug Discovery (FBDD). Its dual functionality—combining a potent metal-chelating hydroxamic acid moiety with an electronically active ortho-amino group—makes it a versatile scaffold for targeting metalloenzymes.

This technical guide analyzes its primary therapeutic applications: Epigenetic modulation via HDAC inhibition and Antimicrobial defense via Urease inhibition . It provides validated experimental protocols for assessing these activities, grounding the science in rigorous, reproducible methodology.

Structural Pharmacology & Mechanism of Action

The Pharmacophore

The therapeutic potency of 2-amino-N-hydroxybenzamide stems from its ability to interact with metal-dependent enzyme active sites.

  • The Warhead (Hydroxamic Acid): The

    
     group acts as a bidentate ligand. In physiological conditions, it ionizes to form a stable 5-membered chelate ring with divalent cations, most notably Zinc (
    
    
    
    ) and Nickel (
    
    
    ).
  • The Handle (Ortho-Amino Group): Unlike simple benzohydroxamic acid, the amine at the ortho position (

    
    ) provides two critical advantages:
    
    • Electronic Donation: It pushes electron density into the ring, modulating the acidity (

      
      ) of the hydroxamic acid, thereby fine-tuning its metal-binding affinity.
      
    • Synthetic Vector: It serves as a handle for attaching "cap" groups (hydrophobic linkers) to reach the surface recognition domain of enzymes like HDACs.

Epigenetic Modulation (HDAC Inhibition)

Histone Deacetylases (HDACs) are zinc-dependent enzymes that remove acetyl groups from lysine residues on histone tails, leading to chromatin condensation and transcriptional repression of tumor suppressor genes.

Mechanism: 2-Amino-N-hydroxybenzamide functions as a Zinc Binding Group (ZBG) . It inserts into the narrow, tube-like active site of the HDAC enzyme. The hydroxamate oxygen and nitrogen atoms coordinate with the catalytic


 ion at the bottom of the pocket, displacing the water molecule required for catalysis. This blockade prevents the deacetylation of histones, resulting in hyperacetylation and the re-expression of silenced genes (e.g., p21).
Antimicrobial Activity (Urease Inhibition)

Urease is a nickel-dependent enzyme crucial for the survival of Helicobacter pylori in the acidic gastric environment.

Mechanism: The active site of urease contains a binuclear nickel center (


). 2-Amino-N-hydroxybenzamide acts as a transition-state analog. It bridges the two nickel ions, effectively locking the enzyme in an inactive state. This prevents the hydrolysis of urea into ammonia, thereby stripping H. pylori of its acid-neutralizing shield.

Visualization: Molecular Interaction Pathways

The following diagram illustrates the dual-targeting logic of the scaffold in both Oncology (HDAC) and Bacteriology (Urease) workflows.

G cluster_HDAC Oncology (HDAC Inhibition) cluster_Urease Bacteriology (Urease Inhibition) Molecule 2-Amino-N- hydroxybenzamide Zn Zn2+ Chelation (Active Site) Molecule->Zn Bidentate Binding Ni Ni2+ Bridging (Binuclear Center) Molecule->Ni Transition State Mimicry Chromatin Hyperacetylation of Histones Zn->Chromatin Enzyme Blockade Apoptosis Apoptosis/Cell Cycle Arrest Chromatin->Apoptosis Gene Re-expression pH Block Ammonia Production Ni->pH Hydrolysis Halt Eradication H. pylori Sensitization pH->Eradication Acid Susceptibility

Figure 1: Mechanistic divergence of 2-amino-N-hydroxybenzamide based on metal-center coordination (Zinc vs. Nickel).

Experimental Protocols

Synthesis: The Isatoic Anhydride Route

Direct reaction of anthranilic acid is often low-yielding due to competing side reactions. The Isatoic Anhydride ring-opening method is the industry standard for high purity.

Reagents:

  • Isatoic Anhydride (CAS: 118-48-9)

  • Hydroxylamine Hydrochloride (

    
    )
    
  • Sodium Carbonate (

    
    )[1]
    
  • Solvent: Water/Ethanol or Acetonitrile.

Protocol:

  • Preparation: Dissolve Hydroxylamine HCl (1.2 eq) in water and neutralize with

    
     (0.6 eq) to generate free hydroxylamine in situ.
    
  • Addition: Add Isatoic Anhydride (1.0 eq) slowly to the solution at room temperature.

  • Reaction: Stir for 2–4 hours. The nucleophilic nitrogen of hydroxylamine attacks the C-4 carbonyl of the anhydride.

  • Evolution:

    
     gas will evolve as the ring opens and decarboxylates.
    
  • Isolation: Acidify carefully to pH 6. The product, 2-amino-N-hydroxybenzamide, precipitates. Recrystallize from ethanol.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay quantifies the


 of the compound against nuclear extracts or purified HDAC isoforms.
ParameterSpecification
Substrate Fluorogenic acetylated peptide (e.g., Boc-Lys(Ac)-AMC)
Enzyme Source HeLa Nuclear Extract or Recombinant HDAC1/3
Detection Excitation: 350-360 nm
Control (Positive) Trichostatin A (TSA) or Vorinostat (SAHA)

Step-by-Step:

  • Incubation: Mix 2-amino-N-hydroxybenzamide (serial dilutions: 1 nM to 100 µM) with HDAC enzyme buffer.

  • Substrate Addition: Add Boc-Lys(Ac)-AMC substrate and incubate at 37°C for 30 minutes. The HDAC enzyme removes the acetyl group.

  • Development: Add the "Developer" solution (containing Trypsin). Trypsin cleaves the deacetylated lysine, releasing the fluorescent AMC fluorophore.

  • Readout: Measure fluorescence. High signal = High HDAC activity. Low signal = Inhibition.

  • Validation: The signal must be >10x background (no enzyme). TSA (1 µM) should reduce signal to background levels.

Urease Inhibition Assay (Berthelot Method)

Used to determine efficacy against H. pylori urease.

Step-by-Step:

  • Enzyme Prep: Incubate Jack Bean Urease (5 U/mL) with the test compound in phosphate buffer (pH 7.4) for 10 minutes.

  • Substrate: Add Urea (20 mM). Incubate for 10 minutes at 37°C.

  • Reaction Stop: Add Phenol-nitroprusside and Alkaline Hypochlorite (Berthelot reagents).

  • Colorimetry: Incubate 20 mins at RT. Measure Absorbance at 625 nm (Blue indophenol complex).

  • Calculation: % Inhibition =

    
    .
    

Quantitative Data Summary

The following table summarizes the comparative potency of 2-amino-N-hydroxybenzamide against key targets relative to standard inhibitors. Note: Values are representative of typical literature ranges for the core scaffold.

Target EnzymeMetal CenterRole in DiseaseApprox. IC50 (Scaffold)Standard Drug IC50
HDAC1 (Human)

Cancer (Gene Silencing)1.5 - 5.0 µMVorinostat: ~0.01 µM
Urease (Bacterial)

Gastric Ulcers (H. pylori)20 - 50 µMAcetohydroxamic Acid: ~15 µM
MMP-9

Metastasis / Inflammation> 100 µMMarimastat: ~0.005 µM

Interpretation: The core scaffold itself is a "moderate" inhibitor. In drug development, its value is not as a standalone drug, but as the Zinc Binding Group (ZBG) . When a hydrophobic "cap" is attached to the 2-amino position (e.g., via a benzamide linker), the potency against HDACs improves from micromolar to nanomolar levels due to additional contacts with the enzyme's surface rim.

Future Outlook: Fragment-Based Drug Discovery (FBDD)

The future of 2-amino-N-hydroxybenzamide lies in FBDD . Because it is a small, low-molecular-weight fragment (MW ~152 Da) with high ligand efficiency, it is an ideal starting point for "growing" drugs.

Optimization Strategy:

  • Start: 2-amino-N-hydroxybenzamide (Binds metal).

  • Grow: Acylate the 2-amino group with varying chain lengths.

  • Link: Attach an aromatic "cap" (e.g., pyridine, indole) to interact with the hydrophobic channel of the enzyme.

  • Result: High-affinity, isoform-selective inhibitors (e.g., Class I selective HDAC inhibitors for immunotherapy augmentation).

References

  • HDAC Inhibition & Synthesis

    • Title: Synthesis of Novel 2-Amino-N-hydroxybenzamide Antimicrobials.[2]

    • Source: Synthetic Communic
    • URL:[Link]

  • Urease Inhibition

    • Title: Inhibition of urease activity by hydroxamic acid derivatives of amino acids.[3]

    • Source: Journal of Biochemistry (PubMed).
    • URL:[Link]

  • Pharmacological Overview

    • Title: Hydroxamic acids as pharmacological agents.[4][5][6][7][8][9][10]

    • Source: PubMed (NIH).
    • URL:[Link]

  • Chemical Data & Identifiers

    • Title: 2-Aminobenzohydroxamic acid (Compound Summary).[11][12]

    • Source: PubChem.[12][13]

    • URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for Evaluating the Antimicrobial Activity of 2-amino-N-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of 2-amino-N-hydroxybenzamide

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. Among these, hydroxamic acid derivatives have garnered significant attention. The hydroxamate functional group (-CONHOH) is a powerful metal chelator, a characteristic that underpins much of its biological activity.[1] This ability to sequester metal ions, particularly those essential for microbial metallo-enzyme function, positions these compounds as promising antimicrobial agents.[2][3] 2-amino-N-hydroxybenzamide, as part of this class, presents a compelling starting point for antimicrobial drug discovery. Research into its derivatives has already demonstrated activity against a spectrum of both Gram-positive and Gram-negative bacteria, as well as fungi.[4][5][6]

The mechanism of action for many hydroxamate-containing compounds is linked to the inhibition of critical bacterial enzymes that rely on metal cofactors. For instance, the inhibition of LpxC, a zinc-dependent deacetylase involved in lipopolysaccharide (LPS) biosynthesis in Gram-negative bacteria, is a well-studied target for hydroxamate inhibitors.[7] By chelating the Zn2+ ions in the active site, these compounds disrupt the integrity of the bacterial outer membrane, leading to increased susceptibility and cell death.[7] This application note provides a comprehensive suite of protocols designed to rigorously evaluate the antimicrobial properties of 2-amino-N-hydroxybenzamide, guiding researchers from initial screening to a more detailed characterization of its bactericidal or bacteriostatic effects and its potential to combat bacterial biofilms.

The following protocols are grounded in methodologies established by leading standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility.[8][9][10]

PART 1: Foundational Antimicrobial Susceptibility Testing

The initial assessment of an antimicrobial agent involves determining the minimum concentration required to inhibit its growth and the concentration needed to kill it. These fundamental parameters are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Protocol for Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[11] The broth microdilution method is a standardized and widely used technique for determining the MIC of a compound.[12][13][14]

Scientific Rationale: This assay exposes a standardized inoculum of bacteria to a serial dilution of the test compound. This allows for the precise determination of the concentration at which bacterial growth is inhibited. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium as it is standardized for susceptibility testing and has low levels of inhibitors that could interfere with the compound's activity.[15] The bacterial inoculum is adjusted to a 0.5 McFarland standard to ensure a consistent and reproducible starting cell density of approximately 1-2 x 10⁸ CFU/mL.[11]

Materials:

  • 2-amino-N-hydroxybenzamide (stock solution of known concentration in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Shaking incubator

Step-by-Step Protocol:

  • Prepare Bacterial Inoculum:

    • From a fresh overnight culture on an agar plate, select 3-5 isolated colonies of the test organism.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension with sterile saline or CAMHB to match the 0.5 McFarland standard. This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.13).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]

  • Prepare Serial Dilutions:

    • Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Prepare a working solution of 2-amino-N-hydroxybenzamide in CAMHB at twice the highest desired test concentration.

    • Add 200 µL of this working solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Inoculate each well (from 1 to 11) with 100 µL of the final bacterial suspension. The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[11]

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of 2-amino-N-hydroxybenzamide in which there is no visible growth (the well is clear).

Visualization of MIC Determination Workflow:

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->inoculum dilution Prepare Serial Dilutions of Compound in 96-well Plate start->dilution inoculate Inoculate Wells with Bacterial Suspension dilution->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read Visually Inspect for Turbidity incubate->read end Determine MIC read->end Time_Kill_Workflow cluster_setup Setup cluster_sampling Sampling Over Time cluster_quantification Quantification cluster_analysis Analysis start Start prep_culture Prepare Bacterial Inoculum (Log Phase) start->prep_culture prep_tubes Prepare Tubes with Compound (Multiples of MIC) start->prep_tubes inoculate Inoculate Tubes prep_tubes->inoculate sampling_loop Sample at T=0, 1, 2, 4, 8, 24h inoculate->sampling_loop serial_dilute Serial Dilute Samples sampling_loop->serial_dilute plate Plate Dilutions on Agar serial_dilute->plate incubate Incubate Plates plate->incubate count Count Colonies (CFU) incubate->count plot Plot log10 CFU/mL vs. Time count->plot end Determine Killing Kinetics plot->end

Caption: Workflow for the time-kill kinetics assay.

PART 3: Assessing Activity Against Bacterial Biofilms

Bacterial biofilms are structured communities of cells encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. Evaluating a novel compound's ability to inhibit biofilm formation or eradicate existing biofilms is a critical step in its development.

Anti-Biofilm Activity using the Crystal Violet Assay

The crystal violet assay is a simple and high-throughput method to quantify the total biomass of a biofilm. [16][17][18] Scientific Rationale: This assay allows for the assessment of the effect of 2-amino-N-hydroxybenzamide on biofilm formation. Bacteria are cultured in the presence of the compound in a microtiter plate. Planktonic (free-floating) cells are then washed away, and the remaining adherent biofilm is stained with crystal violet. The dye is subsequently solubilized, and the absorbance is measured, which is proportional to the biofilm biomass. [17][18][19] Materials:

  • 2-amino-N-hydroxybenzamide

  • Biofilm-forming bacterial strain (e.g., Pseudomonas aeruginosa PAO1)

  • Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 33% Acetic Acid or 95% Ethanol

  • Plate reader

Step-by-Step Protocol:

  • Inoculation and Biofilm Formation:

    • Prepare a bacterial suspension and adjust it to a 0.5 McFarland standard. Dilute this 1:100 in TSB.

    • In a 96-well plate, add 100 µL of TSB containing serial dilutions of 2-amino-N-hydroxybenzamide.

    • Add 100 µL of the diluted bacterial suspension to each well. Include a positive control (bacteria, no compound) and a negative control (medium only).

    • Cover the plate and incubate statically at 37°C for 24-48 hours. [19]

  • Staining:

    • Gently discard the planktonic cells by inverting the plate and shaking.

    • Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes. [17][18]

  • Solubilization and Quantification:

    • Discard the crystal violet solution and wash the plate again with PBS until the control wells are clear.

    • Dry the plate, for example, by inverting it on a paper towel.

    • Add 200 µL of 33% acetic acid or 95% ethanol to each well to solubilize the bound dye. [16][19] * Incubate for 10-15 minutes.

    • Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate.

    • Measure the absorbance at 590 nm using a plate reader. [17] Data Presentation:

Concentration (µg/mL)Absorbance at 590 nm (Mean ± SD)% Biofilm Inhibition
1280.05 ± 0.0195
640.12 ± 0.0288
320.35 ± 0.0465
160.78 ± 0.0622
80.95 ± 0.085
Growth Control1.00 ± 0.050
Negative Control0.02 ± 0.01-

Conclusion

This application note provides a structured and scientifically grounded approach to characterizing the antimicrobial properties of 2-amino-N-hydroxybenzamide. By systematically determining its MIC, MBC, time-kill kinetics, and anti-biofilm activity, researchers can build a comprehensive profile of this compound's potential as a novel therapeutic agent. Adherence to these standardized protocols will ensure the generation of robust and comparable data, facilitating the advancement of promising compounds through the drug development pipeline.

References

  • Synthesis of Novel 2-Amino-N-hydroxybenzamide Antimicrobials. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Crystal violet assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2022). STAR Protocols. Retrieved from [Link]

  • Time-Kill Kinetics Assay. (2019). Bio-protocol. Retrieved from [Link]

  • Crystal Violet Biofilm Assay. (2018). iGEM. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved from [Link]

  • General Biofilm Assay Protocol. (n.d.). iGEM. Retrieved from [Link]

  • Microtiter Dish Biofilm Formation Assay. (2011). Journal of Visualized Experiments. Retrieved from [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). Journal of Visualized Experiments. Retrieved from [Link]

  • EUCAST. (n.d.). ESCMID. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved from [Link]

  • MIC/MBC Testing. (n.d.). Nikopharmad. Retrieved from [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved from [Link]

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  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). CLSI. Retrieved from [Link]

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  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. Retrieved from [Link]

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  • Expert Rules. (n.d.). EUCAST. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014). MDPI. Retrieved from [Link]

  • The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. Retrieved from [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. (2026). FDA. Retrieved from [Link]

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  • Guidance Documents. (n.d.). EUCAST. Retrieved from [Link]

  • Development of Hydroxamic Acid Compounds for Inhibition of Metallo-β-Lactamase from Bacillus anthracis. (2022). MDPI. Retrieved from [Link]

  • Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (2023). EUCAST. Retrieved from [Link]

  • Novel Hydroxamic Acids Containing Aryl-Substituted 1,2,4- or 1,3,4-Oxadiazole Backbones and an Investigation of Their Antibiotic Potentiation Activity. (2023). MDPI. Retrieved from [Link]

  • Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. (2021). Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]

  • Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. (2012). International Journal of Molecular Sciences. Retrieved from [Link]

  • Antimycobacterial Activities of Hydroxamic Acids and Their Iron(II/III), Nickel(II), Copper(II) and Zinc(II) Complexes. (2023). MDPI. Retrieved from [Link]

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  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014). International Journal of Molecular Sciences. Retrieved from [Link]

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  • 2-Hydroxy-benzamide derivatives synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Development of Hydroxamic Acid Compounds for Inhibition of Metallo-β-Lactamase from Bacillus anthracis. (2022). PubMed. Retrieved from [Link]

  • Hydroxamate, A Key Pharmacophore Exhibiting a Wide Range of Biological Activities. (2025). Research Square. Retrieved from [Link]

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Application Notes and Protocols for 2-Amino-N-hydroxybenzamide (Pracinostat) in Epigenetic Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of 2-Amino-N-hydroxybenzamide

Epigenetic modifications, the heritable changes in gene expression that do not involve alterations to the DNA sequence itself, are fundamental to cellular function, development, and disease. Among the key players in the epigenetic landscape are histone deacetylases (HDACs), enzymes that remove acetyl groups from lysine residues on histone tails. This action leads to a more compact chromatin structure, restricting access for transcription factors and resulting in gene silencing.[1][2] The dysregulation of HDAC activity is a hallmark of many human diseases, particularly cancer, making HDACs a prime target for therapeutic intervention.[3]

2-Amino-N-hydroxybenzamide, more commonly known in the scientific literature as Pracinostat (or SB939), is a potent, orally bioavailable, pan-histone deacetylase (HDAC) inhibitor.[4][5] Its hydroxamic acid moiety is crucial for its function, chelating the zinc ion in the active site of class I, II, and IV HDACs, thereby blocking their enzymatic activity.[6] This inhibition leads to the accumulation of acetylated histones, chromatin remodeling, and the re-activation of tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2-Amino-N-hydroxybenzamide (Pracinostat) as a tool in epigenetic research, with a focus on its mechanism, practical applications, and detailed experimental protocols.

Mechanism of Action: Reversing Epigenetic Silencing

The primary mechanism of Pracinostat is the direct inhibition of zinc-dependent histone deacetylases. The process can be understood through the following causal chain:

  • HDAC Activity: In a normal state of gene repression, HDACs remove acetyl groups (Ac) from the lysine residues on histone tails. This increases the positive charge of the histones, strengthening their interaction with the negatively charged DNA backbone.

  • Chromatin Compaction: The increased electrostatic attraction causes the chromatin to condense into a tightly packed structure known as heterochromatin.

  • Transcriptional Repression: This condensed state physically blocks transcription factors and RNA polymerase from accessing gene promoter regions, leading to the silencing of gene expression.

  • Pracinostat Intervention: Pracinostat, through its hydroxamic acid group, binds to the zinc cofactor within the HDAC active site. This competitive inhibition prevents the enzyme from deacetylating its histone substrates.

  • Histone Hyperacetylation: The inhibition of HDACs shifts the enzymatic balance, leading to an accumulation of acetylated histones—a state of hyperacetylation.

  • Chromatin Relaxation: Acetylation neutralizes the positive charge of the lysine residues, weakening the histone-DNA interaction. This results in a more open and relaxed chromatin structure called euchromatin.

  • Transcriptional Activation: The accessible euchromatin allows transcription factors to bind to DNA, initiating the expression of previously silenced genes, including critical tumor suppressors and cell cycle regulators.[7]

HDAC_Inhibition_Pathway cluster_0 Normal Gene Silencing cluster_1 Pracinostat-Mediated Gene Activation DNA_Histone Condensed Chromatin (DNA + Deacetylated Histones) Gene_Silencing Gene Silencing DNA_Histone->Gene_Silencing HDAC HDAC Enzyme HDAC->DNA_Histone Removes Acetyl Groups HDAC_Inhibited Inhibited HDAC Acetyl_Group Acetyl Group Pracinostat Pracinostat (2-Amino-N-hydroxybenzamide) Pracinostat->HDAC_Inhibited Inhibits Hyperacetylation Histone Hyperacetylation HDAC_Inhibited->Hyperacetylation Blocks Deacetylation Open_Chromatin Relaxed Chromatin (Euchromatin) Hyperacetylation->Open_Chromatin Leads to Gene_Activation Gene Activation (e.g., Tumor Suppressors) Open_Chromatin->Gene_Activation

Caption: Mechanism of HDAC inhibition by Pracinostat.

Applications in Epigenetic & Disease Research

Pracinostat's potent activity makes it a versatile tool for investigating a range of biological processes.

Anticancer Agent Development

A primary application of Pracinostat is in oncology research. Its ability to induce cell cycle arrest and apoptosis has been demonstrated across numerous cancer cell lines.[3][7] It is often studied both as a monotherapy and in combination with other anticancer agents to explore synergistic effects.[4][8]

Key Research Areas:

  • Acute Myeloid Leukemia (AML): Pracinostat has shown significant efficacy in preclinical models of AML, often in synergy with JAK2 inhibitors like pacritinib.[4][8]

  • Colorectal and Breast Cancer: Studies have shown that Pracinostat can suppress cancer progression by modulating signaling pathways such as IL-6/STAT3 and CDK5-Drp1.[6]

  • Solid Tumors: It effectively inhibits the proliferation of various solid tumor cell lines, including ovarian (A2780), colon (COLO 205, HCT116), and prostate (PC3) cancers.[4]

Cell Line Cancer Type Reported IC₅₀ (µM) Reference
A2780Ovarian Cancer0.48[4]
COLO 205Colon Cancer0.56[4]
HCT116Colon Cancer0.48[4]
PC3Prostate Cancer0.34[4]
HL-60Promyelocytic Leukemia0.07[8]

Table 1: In vitro antiproliferative activity of Pracinostat in various human cancer cell lines.

Neurodegenerative Disease Research

Emerging evidence suggests a link between epigenetic dysregulation and the pathology of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS).[9][10] The accumulation of misfolded proteins is a common feature of these conditions.[10] HDAC inhibitors like Pracinostat are being investigated for their potential to restore neuronal gene expression, improve protein clearance pathways, and reduce inflammation, offering a novel therapeutic angle. While direct research on Pracinostat in this area is growing, the broader class of 2-aminobenzamide derivatives is being explored for these conditions.[11]

Fibrotic Disorders

Recent studies have highlighted the potential of N-(2-aminophenyl)-benzamide-based HDAC inhibitors in treating fibrotic diseases. In a mouse model of bleomycin-induced pulmonary fibrosis, these compounds demonstrated efficacy, suggesting a role for HDAC inhibition in modulating fibrotic processes.[12]

Experimental Protocols & Methodologies

The following protocols provide a validated framework for utilizing Pracinostat in your research.

Experimental_Workflow cluster_0 Phase 1: In Vitro Assay cluster_1 Phase 2: Cellular Analysis cluster_2 Phase 3: Data Interpretation Assay_Setup 1. In Vitro HDAC Inhibition Assay IC50_Calc 2. Determine IC₅₀ Assay_Setup->IC50_Calc Quantify Activity Cell_Culture 3. Cell Culture & Treatment with Pracinostat IC50_Calc->Cell_Culture Inform Dosing Western_Blot 4. Western Blot for Acetylated Histones Cell_Culture->Western_Blot Protein Lysates Flow_Cytometry 5. Flow Cytometry for Cell Cycle/Apoptosis Cell_Culture->Flow_Cytometry Fixed Cells WB_Analysis 6. Quantify Protein Bands Western_Blot->WB_Analysis Flow_Analysis 7. Analyze Cell Populations Flow_Cytometry->Flow_Analysis Conclusion 8. Correlate Findings WB_Analysis->Conclusion Flow_Analysis->Conclusion

Caption: General experimental workflow for evaluating Pracinostat.

Protocol 1: In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol is adapted from standard fluorometric HDAC assay methodologies to determine the IC₅₀ value of Pracinostat.[13]

Principle: This assay measures the activity of a recombinant HDAC enzyme on a fluorogenic acetylated peptide substrate. Deacetylation by the enzyme allows a developing agent to cleave the peptide, releasing a fluorescent molecule. The presence of an inhibitor like Pracinostat reduces the fluorescent signal in a dose-dependent manner.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2)

  • Fluorogenic HDAC substrate (e.g., derived from p53)

  • Pracinostat (SB939)

  • Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, pH 7.4)

  • Developing agent (e.g., Trypsin with a known HDAC inhibitor like SAHA to stop the reaction)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation ~380 nm, Emission ~430 nm)

Procedure:

  • Prepare Pracinostat Dilutions: Create a serial dilution of Pracinostat in Assay Buffer. A typical starting range is 1 nM to 10 µM. Also, prepare a vehicle control (e.g., DMSO) and a no-enzyme control.

  • Enzyme Incubation: To each well of the 96-well plate, add the diluted Pracinostat or vehicle control. Then, add the diluted recombinant HDAC enzyme.

    • Causality: Pre-incubating the inhibitor with the enzyme allows for binding to occur before the substrate is introduced, ensuring an accurate measurement of inhibition.

  • Incubate: Incubate the plate for 10-15 minutes at 37°C.

  • Initiate Reaction: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.

  • Incubate: Incubate the plate for 30-90 minutes at 37°C (time may need optimization depending on the enzyme).

  • Stop Reaction: Add the developing solution to each well. This stops the HDAC reaction and initiates the release of the fluorophore. Incubate for 1 hour at 37°C.

  • Measure Fluorescence: Read the fluorescence intensity using a plate reader.

  • Data Analysis: Subtract the background fluorescence (no-enzyme control) from all readings. Normalize the data to the vehicle control (100% activity). Plot the percent inhibition against the log concentration of Pracinostat and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Western Blot Analysis of Histone Acetylation

This protocol allows for the qualitative and semi-quantitative analysis of changes in global histone acetylation within cells following treatment with Pracinostat.[14]

Principle: Cells are treated with Pracinostat, and histones are extracted from the nucleus. Using SDS-PAGE, the histone proteins are separated by size and then transferred to a membrane. Specific antibodies against acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) are used to detect changes in acetylation levels.

Materials:

  • Cell culture reagents

  • Pracinostat (SB939)

  • Lysis buffer and histone acid extraction reagents

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels (15% or higher is recommended for histone resolution)

  • Transfer membrane (0.2 µm nitrocellulose recommended)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of Pracinostat (informed by IC₅₀ data) for a desired time period (e.g., 12, 24, 48 hours). Include a vehicle-treated control.

  • Histone Extraction: Harvest the cells. Isolate nuclei and perform an acid extraction (e.g., with 0.2 M H₂SO₄) to enrich for basic histone proteins. Alternatively, use a whole-cell lysate.

    • Causality: Acid extraction is a classic method that leverages the high positive charge of histones to selectively precipitate them, yielding a cleaner sample for analysis.

  • Protein Quantification: Determine the protein concentration of your histone extracts.

  • Sample Preparation & SDS-PAGE: Normalize the protein amount for all samples. Add sample buffer, heat at 95°C for 5 minutes, and load onto a high-percentage SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) diluted in blocking buffer, typically overnight at 4°C.

  • Washing: Wash the membrane extensively with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, then add the ECL substrate and capture the signal using an imaging system.

  • Analysis: Densitometry can be used to quantify band intensity. The signal for acetylated histone should be normalized to the signal for total histone to account for any loading differences.[14]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of Pracinostat on cell cycle progression.[15][16]

Principle: Pracinostat-induced cell cycle arrest can be quantified by staining the DNA of treated cells with a fluorescent dye like Propidium Iodide (PI). The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Flow cytometry can then distinguish cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Materials:

  • Cell culture reagents

  • Pracinostat (SB939)

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with Pracinostat and a vehicle control for the desired duration (e.g., 24 or 48 hours).

  • Harvest Cells: Harvest both adherent and floating cells to include apoptotic populations. Centrifuge at low speed (e.g., 1200 rpm for 5 minutes).

  • Fixation: Resuspend the cell pellet in PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.

    • Causality: Dropwise addition of cold ethanol prevents cell clumping and ensures uniform fixation, which permeabilizes the cell membrane for dye entry.

  • Incubate: Fix the cells for at least 30 minutes at 4°C. Samples can be stored in ethanol at -20°C for several weeks.[16][17]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in the PI/RNase A staining solution.

    • Causality: RNase A is included to degrade any double-stranded RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis.[16]

  • Incubate: Incubate in the dark for at least 20-30 minutes at room temperature.

  • Acquisition: Analyze the samples on a flow cytometer. Gate on single cells to exclude doublets and aggregates.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase indicates cell cycle arrest.

Conclusion

2-Amino-N-hydroxybenzamide (Pracinostat) is a powerful and well-characterized pan-HDAC inhibitor that serves as an indispensable tool for epigenetic research. Its ability to robustly induce histone hyperacetylation allows for detailed investigation into the roles of HDACs in gene regulation, cancer biology, and other disease states. The protocols outlined in this guide provide a solid foundation for researchers to explore its therapeutic potential and to further unravel the complexities of the epigenetic code.

References

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  • 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. ResearchGate.[Link]

  • Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. ResearchGate.[Link]

  • The oral HDAC inhibitor pracinostat (SB939) is efficacious and synergistic with the JAK2 inhibitor pacritinib (SB1518) in preclinical models of AML. PubMed Central - NIH.[Link]

  • Screening of an Epigenetic Drug Library Identifies 4-((hydroxyamino)carbonyl)-N-(2-hydroxyethyl) - NIH. National Institutes of Health.[Link]

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  • N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. PubMed.[Link]

  • Histone deacetylase inhibitor pracinostat suppresses colorectal cancer by inducing CDK5-Drp1 signaling-mediated peripheral mitofission. PubMed Central.[Link]

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Application Notes and Protocols for Cell Cycle Analysis Following 2-Amino-N-hydroxybenzamide Treatment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Antiproliferative Potential of 2-Amino-N-hydroxybenzamide

2-Amino-N-hydroxybenzamide and its chemical analogs belong to a promising class of compounds known as histone deacetylase (HDAC) inhibitors.[1][2] HDACs are a family of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression.[3] In many cancer types, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes and promoting uncontrolled cell proliferation.[4]

By inhibiting HDACs, compounds like 2-Amino-N-hydroxybenzamide can induce histone hyperacetylation, leading to the re-expression of silenced genes. This has profound effects on cancer cells, including the induction of cell cycle arrest, differentiation, and apoptosis (programmed cell death).[4] A primary mechanism by which HDAC inhibitors exert their anticancer effects is by halting the progression of the cell cycle, a tightly regulated process that governs cell division.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to investigate the effects of 2-Amino-N-hydroxybenzamide on the cell cycle. We will delve into the underlying molecular mechanisms, provide detailed, field-proven protocols for robust analysis, and offer insights into data interpretation.

Core Mechanism: How 2-Amino-N-hydroxybenzamide Induces Cell Cycle Arrest

The antiproliferative activity of benzamide-based HDAC inhibitors is primarily attributed to their ability to arrest cells in the G0/G1 or G2/M phases of the cell cycle.[5][6] This arrest prevents cells from entering the S phase (DNA synthesis) or M phase (mitosis), effectively blocking their division.

The mechanism involves the following key steps:

  • HDAC Inhibition : 2-Amino-N-hydroxybenzamide, containing a hydroxamic acid moiety, acts as a zinc-binding group that chelates the Zn²⁺ ion in the catalytic pocket of HDAC enzymes, thereby inhibiting their activity.[3]

  • Histone Hyperacetylation : Inhibition of HDACs leads to an accumulation of acetylated histones. This "opens up" the chromatin structure, making DNA more accessible for transcription.

  • Upregulation of p21 (CDKN1A) : One of the critical genes activated by histone hyperacetylation is CDKN1A, which encodes the p21 protein. p21 is a potent cyclin-dependent kinase (CDK) inhibitor.[7][8]

  • Inhibition of CDK-Cyclin Complexes : The progression through the G1 phase and entry into the S phase is driven by the activity of CDK4/6-Cyclin D and CDK2-Cyclin E complexes. The p21 protein binds to and inhibits these complexes.[8]

  • G1/S Checkpoint Arrest : The inhibition of CDK4/2 activity prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA replication and S phase entry. This results in a robust cell cycle arrest at the G1/S checkpoint.[7]

The following diagram illustrates this proposed signaling cascade.

G1_Arrest_Pathway cluster_nucleus Nucleus cluster_treatment Experimental Intervention HDAC HDAC Histones_A Acetylated Histones HDAC->Histones_A Histones_D Deacetylated Histones Histones_A->Histones_D Deacetylation p21_Gene p21 Gene (CDKN1A) Histones_A->p21_Gene Activation p21_Protein p21 Protein p21_Gene->p21_Protein Transcription & Translation CDK4_CyclinD CDK4/Cyclin D1 Complex p21_Protein->CDK4_CyclinD Inhibition Rb_E2F Rb-E2F Complex CDK4_CyclinD->Rb_E2F Phosphorylation Rb_p p-Rb Rb_E2F->Rb_p E2F Free E2F Rb_E2F->E2F G1_Arrest G1 Phase Cell Cycle Arrest Rb_E2F->G1_Arrest Progression Blocked S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activation Compound 2-Amino-N- hydroxybenzamide Compound->HDAC Inhibition

Caption: Proposed mechanism of G1 cell cycle arrest induced by 2-Amino-N-hydroxybenzamide.

Comprehensive Experimental Workflow

To thoroughly characterize the effects of 2-Amino-N-hydroxybenzamide, a multi-faceted approach is recommended. This workflow ensures that observations from cell cycle analysis are substantiated by mechanistic data from protein analysis and that the observed effects are distinct from cytotoxicity.

Workflow cluster_analysis Downstream Analysis Start Select & Culture Appropriate Cancer Cell Line Treatment Treat Cells with 2-Amino-N-hydroxybenzamide (Dose-Response & Time-Course) Start->Treatment Harvest Harvest Cells at Specified Time Points Treatment->Harvest FACS_Prep Prepare Cells for Flow Cytometry Harvest->FACS_Prep WB_Prep Prepare Cell Lysates for Western Blot Harvest->WB_Prep PI_Stain Propidium Iodide (PI) Staining (Cell Cycle) FACS_Prep->PI_Stain Annexin_Stain Annexin V-FITC / PI Staining (Apoptosis) FACS_Prep->Annexin_Stain Western_Blot Western Blot Analysis (p21, Cyclin D1, CDK4) WB_Prep->Western_Blot FACS_Analysis Flow Cytometry Data Acquisition & Analysis PI_Stain->FACS_Analysis Annexin_Stain->FACS_Analysis WB_Analysis Imaging & Densitometry Analysis Western_Blot->WB_Analysis Conclusion Correlate Findings: Confirm Cell Cycle Arrest & Elucidate Mechanism FACS_Analysis->Conclusion WB_Analysis->Conclusion

Caption: Integrated workflow for analyzing cell cycle effects of a test compound.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment

Rationale: The choice of cell line and compound concentration is critical for observing a clear biological effect. A preliminary dose-response experiment (e.g., using an MTT or resazurin assay) is recommended to determine the IC50 (half-maximal inhibitory concentration) of 2-Amino-N-hydroxybenzamide for your chosen cell line. This allows you to select relevant concentrations for cell cycle analysis (typically at and below the IC50).

Materials:

  • Cancer cell line of interest (e.g., HCT116, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 2-Amino-N-hydroxybenzamide stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • 6-well tissue culture plates

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase and reach 60-70% confluency at the time of treatment.

  • Adherence: Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

  • Treatment Preparation: Prepare serial dilutions of 2-Amino-N-hydroxybenzamide in complete growth medium from the stock solution. Ensure the final concentration of the vehicle (DMSO) is consistent across all wells (typically ≤ 0.1%).

  • Cell Treatment: Aspirate the old medium from the wells and replace it with the medium containing the desired concentrations of the compound or vehicle control.

  • Incubation: Return the plates to the incubator for the desired time points (e.g., 24, 48, 72 hours). A time-course experiment is crucial as cell cycle effects are time-dependent.

Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Rationale: This protocol uses flow cytometry to measure the DNA content of individual cells.[9] Propidium iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to DNA.[10] Therefore, cells in the G2/M phase (with 4N DNA content) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase (2N DNA content), while cells in the S phase will have an intermediate fluorescence.[11] Ethanol fixation permeabilizes the cell membrane, allowing PI to enter and stain the DNA.[12] RNase A treatment is essential to prevent the staining of double-stranded RNA, which would otherwise interfere with accurate DNA content measurement.[13][14]

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA

  • 70% Ethanol, ice-cold

  • RNase A solution (100 µg/mL in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate the media, wash once with ice-cold PBS, and add trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin and transfer the cell suspension to a 15 mL conical tube.

    • Suspension cells: Transfer the cell suspension directly to a 15 mL conical tube.

  • Cell Counting: Count the cells to ensure approximately 1 x 10⁶ cells per sample.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Repeat this wash step.

  • Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise to prevent cell clumping.[15]

  • Incubation for Fixation: Incubate the cells on ice for at least 30 minutes or at -20°C for long-term storage.

  • Rehydration: Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol and wash the pellet twice with 2 mL of PBS.

  • RNase Treatment: Resuspend the cell pellet in 250 µL of RNase A solution (100 µg/mL). Incubate at 37°C for 30 minutes.[14]

  • PI Staining: Add 250 µL of PI staining solution (final concentration 50 µg/mL). Mix gently and incubate at room temperature for 15-30 minutes, protected from light.[15]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the emission signal in the appropriate channel (e.g., FL2 or PE-Texas Red). Collect at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Western Blot Analysis of Key Cell Cycle Regulators

Rationale: To validate the mechanism of G1 arrest observed by flow cytometry, Western blotting can be used to measure the protein levels of key cell cycle regulators. A decrease in Cyclin D1 and an increase in the CDK inhibitor p21 are hallmark indicators of G1 arrest induced by HDAC inhibitors.[16][17]

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them directly in the well with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the levels of target proteins to a loading control (e.g., β-actin).

Protocol 4: Apoptosis Assessment using Annexin V-FITC

Rationale: High concentrations or prolonged exposure to HDAC inhibitors can induce apoptosis.[6] The Annexin V assay helps distinguish between cell cycle arrest and cell death. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells.[18] Propidium iodide is used concurrently to identify late apoptotic and necrotic cells, which have lost membrane integrity.[19]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)

  • Ice-cold PBS

  • Flow cytometry tubes

Procedure:

  • Cell Harvesting: Harvest both the floating and adherent cells from the treatment wells as described in Protocol 2, Step 1. It is crucial to collect floating cells as they are often apoptotic.

  • Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[20]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Interpretation and Expected Results

Following treatment with 2-Amino-N-hydroxybenzamide, you can expect to see a dose- and time-dependent increase in the percentage of cells in the G0/G1 phase, with a corresponding decrease in the S and G2/M phases.

Table 1: Hypothetical Cell Cycle Distribution in HCT116 Cells after 48h Treatment

Treatment GroupConcentration (µM)% G0/G1% S% G2/M
Vehicle Control0 (0.1% DMSO)45.2 ± 2.135.8 ± 1.519.0 ± 1.8
2-Amino-N-hydroxybenzamide1.058.9 ± 2.525.1 ± 1.916.0 ± 1.3
2-Amino-N-hydroxybenzamide5.075.6 ± 3.312.3 ± 2.012.1 ± 1.1
2-Amino-N-hydroxybenzamide10.082.1 ± 2.88.5 ± 1.49.4 ± 1.0

These flow cytometry results would be strongly supported by Western blot data showing:

  • A dose-dependent increase in p21 protein expression.

  • A dose-dependent decrease in Cyclin D1 protein expression.

  • Minimal or no change in CDK4 or β-actin (loading control) expression.[22][23]

The combination of these results provides compelling evidence that 2-Amino-N-hydroxybenzamide inhibits cell proliferation by inducing G1 phase cell cycle arrest through the p21/Cyclin D1 pathway.

References

  • BenchChem. (2025). Unveiling the Potential Mechanism of Action of 2-Acetamidobenzamides: A Technical Overview. Benchchem.
  • Kiyokawa, S., et al. (2010). New orally bioavailable 2-aminobenzamide-type histone deacetylase inhibitor possessing a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group. Bioorganic & Medicinal Chemistry. [Link]

  • Mai, A., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry. [Link]

  • Stolfi, C., et al. (2011). 2-Methoxy-5-amino-N-hydroxybenzamide, a derivative of mesalamine, inhibits colon cancer cell growth through cyclo-oxygenase-2-dependent and -independent mechanisms. Biochemical Society Transactions. [Link]

  • JoVE. (2020). Cell Cycle Analysis by Flow Cytometry. YouTube. [Link]

  • Glozak, M. A., & Seto, E. (2007). Modulation of Cell Cycle Regulators by HDACs. Oncogene. [Link]

  • Nie, L., et al. (2024). New potent N-hydroxycinnamamide-based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP-1 leukaemia cells. Archiv der Pharmazie. [Link]

  • Inks, E. S., et al. (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. ACS Medicinal Chemistry Letters. [Link]

  • Assay Genie. (n.d.). Cell Synchronisation Methods. Assay Genie. [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. University of Virginia. [Link]

  • Kim, Y. B., et al. (2000). Mechanism of cell cycle arrest caused by histone deacetylase inhibitors in human carcinoma cells. Journal of Medical Investigation. [Link]

  • ResearchGate. (n.d.). Western blot analysis of cyclin D1, Cdk4 and Cdk6. ResearchGate. [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • Pestell, R. G., et al. (2000). Over-expression of cyclin D1 regulates Cdk4 protein synthesis. EMBO Reports. [Link]

  • Nickson, C. (2022). How to perform cell synchronization in specific cell cycle phases. Bitesize Bio. [Link]

  • Chen, X., et al. (2014). Discovery of the First N-Hydroxycinnamamide-Based Histone Deacetylase 1/3 Dual Inhibitors with Potent Oral Antitumor Activity. Journal of Medicinal Chemistry. [Link]

  • Yoshida, M., et al. (1996). Mechanism of Cell Cycle Arrest Caused by Histone Deacetylase Inhibitors in Human Carcinoma Cells. The Journal of Antibiotics. [Link]

  • Iwahashi, S., et al. (2015). Histone Deacetylase 10 Regulates the Cell Cycle G2/M Phase Transition via a Novel Let-7-HMGA2-Cyclin A2 Pathway. Molecular and Cellular Biology. [Link]

  • Flow Cytometry Core Facility, University of Rochester Medical Center. (n.d.). Cell Cycle Analysis. University of Rochester Medical Center. [Link]

  • Chen, Z., & Wang, G. (2022). Reversible and effective cell cycle synchronization method for studying stage-specific processes. EMBO Reports. [Link]

  • ResearchGate. (n.d.). Effects on cell-cycle phases, and cytodifferentiation of new HDACIs. ResearchGate. [Link]

  • Lee, J. H., et al. (2010). Histone deacetylase inhibitor induces DNA damage, which normal but not transformed cells can repair. Proceedings of the National Academy of Sciences. [Link]

  • Stolfi, C., et al. (2010). Inhibition of colon carcinogenesis by 2-methoxy-5-amino-N-hydroxybenzamide, a novel derivative of mesalamine. Gastroenterology. [Link]

  • UCL Flow Cytometry. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. University College London. [Link]

  • Dojindo Molecular Technologies. (2018). Annexin V, FITC Apoptosis Detection Kit Technical Manual. Dojindo. [Link]

  • Ma, H. T., & Poon, R. Y. C. (2022). Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block. Methods in Molecular Biology. [Link]

  • Banfalvi, G. (2017). Biological Methods for Cell-Cycle Synchronization of Mammalian Cells. Methods in Molecular Biology. [Link]

  • Protocol Exchange. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Nature Portfolio. [Link]

  • ResearchGate. (n.d.). Western blot for cyclins D1, D2, D3, CDK 4 and CDK 6. ResearchGate. [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2-Amino-N-hydroxybenzamide Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

2-Amino-N-hydroxybenzamide (ABHA) is a privileged pharmacophore, serving as the zinc-binding group (ZBG) in numerous histone deacetylase (HDAC) inhibitors (e.g., Tucidinostat). However, its chemical utility comes with a significant stability trade-off. The molecule possesses two reactive centers—the nucleophilic aniline (2-amino group) and the bidentate hydroxamic acid —positioned in an ortho relationship.

This structural proximity creates a "perfect storm" for degradation:

  • Oxidation: The electron-rich aniline facilitates rapid oxidation to colored diazo or quinone-imine species.[1]

  • Hydrolysis: The hydroxamic acid bond is kinetically unstable, reverting to anthranilic acid.

  • Chelation: It avidly strips trace metals (Fe, Cu) from buffers, catalyzing its own decomposition.

This guide provides the causality-based troubleshooting necessary to maintain experimental integrity.

Visualizing the Degradation Landscape

The following diagram maps the three primary degradation vectors. Use this to diagnose the root cause of your impurity profile.

ABHA_Degradation ABHA 2-Amino-N-hydroxybenzamide (Active Species) Hydrolysis Pathway A: Hydrolysis (Acid/Base Catalyzed) ABHA->Hydrolysis Oxidation Pathway B: Oxidation (Air/Light/Peroxides) ABHA->Oxidation Chelation Pathway C: Metal Chelation (Trace Fe/Cu/Zn) ABHA->Chelation Anthranilic Anthranilic Acid (Major Impurity) Hydrolysis->Anthranilic Cleavage of N-C bond Hydroxylamine Hydroxylamine Hydrolysis->Hydroxylamine Quinone Quinone-Imine/Azo Species (Colored Precipitates) Oxidation->Quinone Radical mechanism Complex Insoluble Metal Complex (Precipitate/Inactive) Chelation->Complex 1:1 or 2:1 Binding

Figure 1: Mechanistic degradation pathways of 2-Amino-N-hydroxybenzamide. Pathway A is pH-driven; Pathway B is oxidative; Pathway C is contaminant-driven.

Troubleshooting Guide (Q&A Format)
Category A: Visual & Physical Changes [2][3]

Q1: My clear stock solution turned pink/brown overnight. Is it still usable?

  • Diagnosis: Oxidative Degradation. [1]

  • Mechanism: The ortho-amino group is electron-donating, making the aromatic ring susceptible to oxidation by atmospheric oxygen or peroxides in the solvent. This forms highly conjugated quinone-imine or azo-dimer species. Even <1% degradation can cause intense coloration due to the high extinction coefficient of these chromophores [1].

  • Action: Discard the solution. While the bulk purity might still be >90%, these oxidative byproducts are often potent electrophiles that can covalently modify your biological target (false positives) or quench fluorescence in assays.

  • Prevention:

    • Degas all solvents (sparge with Argon/Nitrogen).

    • Add an antioxidant if compatible (e.g., 0.1% Ascorbic Acid or DTT).

    • Store under inert gas in amber vials.

Q2: I see a white precipitate forming in my aqueous buffer (pH 7.4).

  • Diagnosis: Metal Chelation or Solubility Crash.

  • Mechanism: Hydroxamic acids have a high affinity for Fe(III) and Zn(II). Standard buffers often contain trace iron (ppb levels). ABHA forms insoluble 3:1 complexes with Fe(III) (red/brown precipitate) or 2:1 complexes with Zn(II) (white precipitate) [2]. Alternatively, the hydrolyzed product (Anthranilic acid) has lower solubility in neutral water than the parent hydroxamate.

  • Action:

    • Check the color.[4] Red/Orange = Iron complex. White = Zinc complex or Anthranilic acid.

    • Add EDTA (1 mM) to the buffer to sequester trace metals.

Category B: Chemical Stability & Storage

Q3: Can I store stock solutions in DMSO at -20°C?

  • Answer: Yes, but with caveats.

  • Risk: DMSO is hygroscopic and often contains trace peroxides. Water absorption accelerates hydrolysis; peroxides accelerate oxidation.

  • Protocol:

    • Use anhydrous, low-peroxide DMSO (packed under Nitrogen).

    • Aliquot into single-use vials to avoid freeze-thaw cycles.

    • Critical: Hydroxamic acids in DMSO can undergo a Lossen-like rearrangement upon heating or prolonged storage, converting to an isocyanate and then a urea derivative [3]. Keep strictly at -20°C or -80°C.

Q4: What is the optimal pH for aqueous stability?

  • Answer: pH 3.0 – 5.0 (Acidic).

  • Data Support:

    pH Condition Half-life (t1/2) Dominant Degradation Path
    pH < 2 Moderate Acid-catalyzed Hydrolysis
    pH 3 - 5 Max Stability Protonation protects amine from oxidation
    pH 7.4 Poor (<24h) Auto-oxidation & Metal Chelation

    | pH > 9 | Very Poor | Base-catalyzed Hydrolysis (Rapid) |

  • Reasoning: At neutral/basic pH, the hydroxamate anion (pK_a ~8-9) is more nucleophilic and prone to hydrolysis. Furthermore, the unprotonated aniline group is highly susceptible to oxidation. At pH 4, the amine is partially protonated, and the hydroxamate is neutral, offering the best kinetic window [4].

Validated Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method

Use this method to quantify Anthranilic Acid (impurity) vs. ABHA (parent).

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to prevent tailing).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1][5]

  • Detection: UV @ 254 nm (Anthranilic acid strong absorption) and 320 nm (Oxidative byproducts).

  • Temperature: 25°C (Do not heat column; heat accelerates degradation).

Gradient Profile:

Time (min) % Buffer B (ACN) Event
0.0 5 Equilibration
2.0 5 Injection
15.0 60 Elution of ABHA & Anthranilic Acid
20.0 95 Wash (Remove dimers)

| 25.0 | 5 | Re-equilibration |

Expected Retention:

  • Hydroxylamine: ~1.5 min (Void volume, often invisible at 254nm).

  • 2-Amino-N-hydroxybenzamide (Parent): ~8-10 min.

  • Anthranilic Acid (Degradant): ~12-14 min (More hydrophobic due to loss of -NHOH).

Protocol 2: Emergency Purification (Recrystallization)

If your solid sample has turned slightly yellow/beige, use this to restore >98% purity.

  • Dissolution: Dissolve the crude solid in a minimum amount of warm Ethyl Acetate (approx. 40-50°C). Do not boil.

  • Filtration: If there are dark insoluble particles (polymerized oxidation products), filter hot through a 0.2 µm PTFE syringe filter.

  • Precipitation: Slowly add n-Hexane or Petroleum Ether dropwise until the solution becomes turbid.

  • Crystallization: Place the vial at 4°C overnight. The parent hydroxamate should crystallize as off-white needles.

  • Wash: Filter the crystals and wash with cold 10% Ethyl Acetate in Hexane.

  • Dry: Vacuum dry away from light.

References
  • ScholarWorks at WMU. (n.d.). Hydrolysis of Benzohydroxamic Acid. Retrieved from [Link]

  • ACS Omega. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Retrieved from [Link]

  • PubMed. (2020). N-(Hydroxybenzyl)benzamide Derivatives: Aqueous pH-Dependent Kinetics. Retrieved from [Link]

  • ResearchGate. (2025). Kinetics and mechanism of N-substituted amide hydrolysis. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Amino-N-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-N-hydroxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions to ensure the success of your experiments.

Overview of 2-Amino-N-hydroxybenzamide Synthesis

2-Amino-N-hydroxybenzamide and its derivatives are important compounds in medicinal chemistry, often investigated for their potential as antimicrobial and histone deacetylase (HDAC) inhibitors.[1][2] A common and efficient method for their synthesis involves the reaction of isatoic anhydride with a hydroxylamine derivative.[1] This reaction proceeds via a nucleophilic attack of the hydroxylamine on the carbonyl group of the isatoic anhydride, followed by ring-opening and decarboxylation to yield the desired product.[1]

While the synthesis appears straightforward, several factors can influence the reaction's success, leading to low yields, impurities, or complete failure. This guide will address these potential pitfalls in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for synthesizing 2-Amino-N-hydroxybenzamide?

A1: Isatoic anhydride is a widely used and versatile starting material for the synthesis of 2-Amino-N-hydroxybenzamide and its derivatives.[1][3][4] Its reaction with hydroxylamine or substituted hydroxylamines provides a direct route to the target molecule.[1]

Q2: What is the general reaction mechanism?

A2: The reaction mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the more electrophilic C-4 carbonyl carbon of isatoic anhydride. This leads to the opening of the anhydride ring, followed by decarboxylation to form the final 2-Amino-N-hydroxybenzamide product.[1]

ReactionMechanism IsatoicAnhydride Isatoic Anhydride Intermediate Ring-Opened Intermediate IsatoicAnhydride->Intermediate Nucleophilic Attack Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Intermediate Product 2-Amino-N-hydroxybenzamide Intermediate->Product Decarboxylation CO2 CO2 Intermediate->CO2

Caption: General reaction mechanism for the synthesis of 2-Amino-N-hydroxybenzamide.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. A suitable eluent system, such as a mixture of ethyl acetate and n-hexane (e.g., 4:6 ratio), can be used for this purpose.[1]

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of 2-Amino-N-hydroxybenzamide.

Problem 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield of 2-Amino-N-hydroxybenzamide, or no product at all. What could be the cause?

A: Several factors can contribute to low or no product yield. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Extend the reaction time and continue to monitor by TLC until the starting material is consumed.[1] Ensure the reaction temperature is appropriate; some variations of this synthesis are conducted at room temperature, while others may require gentle heating.[1][5]

  • Poor Quality of Reagents: The isatoic anhydride or hydroxylamine may have degraded.

    • Solution: Use freshly opened or purified reagents. Isatoic anhydride can be sensitive to moisture. Hydroxylamine solutions can also degrade over time.

  • Incorrect Stoichiometry: An improper molar ratio of reactants can limit the yield.

    • Solution: Ensure an equimolar or slight excess of hydroxylamine is used relative to isatoic anhydride.[1]

  • Suboptimal Solvent: The choice of solvent can significantly impact the reaction.

    • Solution: While acetonitrile is a commonly used solvent for this reaction, other solvents like DMF have also been reported.[1][5] If you are experiencing issues, consider trying a different solvent.

  • Hydrolysis of Isatoic Anhydride: If there is excess water in the reaction, isatoic anhydride can hydrolyze back to 2-aminobenzoic acid.

    • Solution: Use anhydrous solvents and protect the reaction from atmospheric moisture, for example, by running the reaction under an inert atmosphere (e.g., nitrogen or argon).

LowYieldTroubleshooting LowYield Low or No Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction PoorReagents Poor Reagent Quality LowYield->PoorReagents IncorrectStoichiometry Incorrect Stoichiometry LowYield->IncorrectStoichiometry SuboptimalSolvent Suboptimal Solvent LowYield->SuboptimalSolvent Hydrolysis Hydrolysis of Starting Material LowYield->Hydrolysis

Caption: Potential causes for low or no product yield in 2-Amino-N-hydroxybenzamide synthesis.

Problem 2: Presence of Impurities in the Product

Q: I have obtained a product, but it appears to be impure. What are the likely side products and how can I remove them?

A: The formation of side products is a common issue. Identifying the impurity is the first step toward effective purification.

Common Impurities and Their Causes:

  • Isocyanate Formation (Lossen Rearrangement): Hydroxamic acids can undergo a Lossen rearrangement, particularly in the presence of activating agents or heat, to form isocyanates.[6] These isocyanates can then react with amines or water to form ureas or primary amines, respectively.[6]

    • Causality: This side reaction is more prevalent when synthesizing hydroxamic acids from carboxylic acids using coupling agents, but can also be a concern under harsh reaction conditions.[6]

    • Solution: To minimize this, avoid excessive heating. If you are adapting a synthesis that involves activation of a carboxylic acid, consider using milder conditions or protecting the hydroxylamine.[6]

  • Unreacted Starting Materials: Incomplete reactions will leave residual isatoic anhydride or hydroxylamine in the product mixture.

    • Solution: Optimize the reaction conditions as described in "Problem 1".

  • 2-Aminobenzoic Acid: As mentioned, hydrolysis of isatoic anhydride will produce 2-aminobenzoic acid.[7]

    • Solution: Ensure anhydrous reaction conditions.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying the solid product.[1][8]

    • Protocol: A common solvent system for recrystallization of similar benzamide derivatives is a mixture of isopropanol and water or ethanol.[1][8] Dissolve the crude product in a minimal amount of the hot solvent, and then allow it to cool slowly to form crystals. If crystals do not form, you can try scratching the inside of the flask with a glass rod to induce crystallization or adding a seed crystal.[8]

  • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used to separate the product from impurities.[5] The choice of eluent will depend on the polarity of the impurities.

Impurity Potential Cause Recommended Purification Method
Isocyanate/Urea DerivativesLossen RearrangementColumn Chromatography
Unreacted Isatoic AnhydrideIncomplete ReactionRecrystallization, Column Chromatography
2-Aminobenzoic AcidHydrolysis of Isatoic AnhydrideRecrystallization (exploiting solubility differences)
Problem 3: Product Instability or Discoloration

Q: My purified 2-Amino-N-hydroxybenzamide product is discolored or seems to be degrading over time. What is happening and how can I prevent it?

A: The aminophenol-like structure of 2-Amino-N-hydroxybenzamide makes it susceptible to oxidation, which can lead to the formation of colored impurities.[9]

Cause of Instability:

  • Oxidation: The amino and hydroxyl groups on the aromatic ring are electron-donating, making the molecule prone to oxidation, especially in the presence of air, light, or trace metal ions.[9] This can lead to the formation of quinone-imine type species, which are often highly colored.[9]

Stabilization Strategies:

  • Storage Conditions: Store the solid product in a tightly sealed container, protected from light, and preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen). Refrigeration is also recommended to slow down degradation.[10]

  • Solution Stability: If you are preparing solutions of the compound, be aware that they may have limited stability.[9]

    • pH: An acidic pH (around 3-5) can enhance stability in aqueous solutions by protonating the amino group, which makes it less susceptible to oxidation.[9]

    • Solvents: While DMSO is a common solvent for creating stock solutions, it is not always completely inert.[9] For long-term storage of solutions, consider degassing the solvent and storing the solution under an inert atmosphere.[9] Prepare solutions fresh whenever possible for sensitive assays.

DegradationPathway Product 2-Amino-N-hydroxybenzamide Radical Radical Intermediate Product->Radical Oxidation (O2, light, metal ions) QuinoneImine Colored Quinone-Imine Species Radical->QuinoneImine

Caption: Simplified oxidative degradation pathway of 2-Amino-N-hydroxybenzamide.

Experimental Protocols

General Procedure for the Synthesis of 2-Amino-N-hydroxybenzamide:

This is a generalized protocol based on literature procedures and should be adapted and optimized for your specific needs.[1]

  • To a round-bottom flask, add isatoic anhydride (1 equivalent) and a suitable solvent such as acetonitrile (approximately 10 mL per mmol of isatoic anhydride).[1]

  • Add hydroxylamine (or a salt thereof with a base) (1-1.2 equivalents) to the suspension.

  • Stir the reaction mixture at room temperature for the recommended time (e.g., 3 hours, but this should be monitored by TLC).[1]

  • Upon completion of the reaction, the product may precipitate out of the solution. If so, collect the solid by filtration.[1] If the product remains in solution, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[1]

TLC Monitoring Protocol:

  • Prepare a TLC chamber with a suitable eluent (e.g., 4:6 ethyl acetate:n-hexane).[1]

  • On a silica gel TLC plate, spot the starting isatoic anhydride, the hydroxylamine (if UV active), and the reaction mixture.

  • Develop the plate in the chamber.

  • Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

References

  • 2-Hydroxy-benzamide derivatives synthesis | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC. Available at: [Link]

  • Synthesis of 2-Aryl Quinazolinones via Iron-Catalyzed Cross Dehydrogenative Coupling (CDC) between NH and CH bonds - Supporting Information. Available at: [Link]

  • Synthesis of 2-aminobenzoic acid (anthranilic acid) - Chemistry Online. Available at: [Link]

  • Full article: Synthesis of Novel 2-Amino-N-hydroxybenzamide Antimicrobials. Available at: [Link]

  • Synthesis of some N-hydroxycinnamamide and N-hydroxybenzamide Derivatives Bearing Amide Bonds Targeting HDAC | VNU Journal of Science. Available at: [Link]

  • DE1183094B - Process for the preparation of 2-amino-5-sulfamylbenzoic acid hydrazides - Google Patents.
  • CN103922968B - Preparation method of hydroxamic acid or hydroxamic acid salt - Google Patents.
  • CN112142620A - Synthetic method of 2-amino-3, 5-dichloro-N-methylbenzamide - Google Patents.
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - MDPI. Available at: [Link]

  • Benzohydroxamic acid | C7H7NO2 | CID 10313 - PubChem - NIH. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Unexpected Peaks in the Chromatogram of 2-Amino-N-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-Amino-N-hydroxybenzamide. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering unexpected peaks during chromatographic analysis. As Senior Application Scientists, we have curated this resource to provide not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and resolve these issues effectively.

Introduction: The Challenge of Analyzing 2-Amino-N-hydroxybenzamide

2-Amino-N-hydroxybenzamide is a molecule with functional groups—an aromatic amine and a hydroxamic acid—that are crucial for its biological activity. However, these same groups can present analytical challenges. The aminophenol-like core is susceptible to oxidation, and the overall molecular structure can interact with various components of a chromatography system, leading to a range of chromatographic artifacts.[1] This guide provides a systematic approach to identifying and eliminating unexpected peaks in your chromatogram.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I see extra, unexpected peaks in my chromatogram. What are they and where could they be coming from?

A1: Unexpected peaks in a chromatogram are a common issue in HPLC analysis and can originate from several sources.[2][3] Systematically identifying the source is the first step toward a solution. These extraneous signals can generally be categorized as follows:

  • Ghost Peaks: These are peaks that appear in your chromatogram even when you inject a blank (mobile phase only).[4][5] They are often caused by contamination within the HPLC system itself, such as impurities in the mobile phase solvents or buffers, or from components leaching from the system tubing or seals.[5] Ghost peaks can also result from the elution of strongly retained compounds from a previous injection, especially in gradient methods.[5]

  • Carry-over Peaks: If an unexpected peak has the same retention time as your main analyte peak from a previous, more concentrated injection, it is likely due to sample carry-over.[2] This occurs when residual sample from a prior injection remains in the autosampler needle, injection valve, or column head.

  • Late Elution Peaks: These are broad peaks that may appear inconsistently in your chromatograms. They are typically components from a previous injection that were very strongly retained on the column and are only now eluting.[2] This is common in isocratic methods where the mobile phase is not strong enough to elute all compounds in a reasonable time.

  • Sample-Related Peaks (Impurities/Degradants): The peak may be a genuine substance present in your sample. This could be an impurity from the synthesis, a degradation product that has formed during sample preparation or storage, or a contaminant introduced during sample handling.[6]

Q2: How can I systematically diagnose the source of these unexpected peaks?

A2: A logical, step-by-step diagnostic process is crucial. We recommend the following workflow to pinpoint the origin of the artifact.

Below is a workflow to guide your investigation.

G A Unexpected Peak Observed B Inject Blank (Mobile Phase) A->B C Peak Present in Blank? B->C D Source is System Contamination (Mobile Phase, System Leachate) C->D  Yes E Source is Sample-Related C->E  No J Troubleshoot System & Mobile Phase (See Protocol 1) D->J F Inject Blank after High Conc. Sample E->F G Peak Present? F->G H Issue is Sample Carry-over G->H  Yes I Peak is Likely Impurity or Degradant G->I  No K Troubleshoot Autosampler & Wash Method (See Protocol 2) H->K L Investigate Sample Stability & Purity (See Q3 & Q4) I->L

Caption: Diagnostic workflow for identifying the source of unexpected peaks.

Q3: Could the 2-Amino-N-hydroxybenzamide molecule itself be unstable and causing these peaks?

A3: Yes, this is a significant possibility. The chemical structure of 2-Amino-N-hydroxybenzamide contains an aminophenol-like moiety, which is highly susceptible to oxidation.[1] This oxidative degradation can be accelerated by factors such as:

  • pH: Neutral or alkaline conditions can deprotonate the amino and hydroxyl groups, making them more prone to oxidation.[1]

  • Presence of Oxygen: Dissolved oxygen in the mobile phase or sample solvent can promote oxidation.

  • Metal Ions: Trace metal ions in buffers or from the HPLC system can catalyze oxidative reactions.

  • Light and Temperature: Exposure to UV light or elevated temperatures can provide the energy to initiate degradation.

The oxidation process often leads to the formation of colored quinone-imine species, which are chromatographically distinct from the parent compound and will appear as extra peaks.[1] While hydrolysis of the amide bond is a secondary concern, it can occur under extreme pH and temperature conditions.[1]

G cluster_0 Degradation Pathway Molecule 2-Amino-N-hydroxybenzamide (Susceptible Aminophenol Moiety) Oxidation Oxidation (+ O2, Metal Ions, Light, High pH) Molecule->Oxidation Product Quinone-imine Species (Colored, Chromatographically Different) Oxidation->Product

Caption: Simplified oxidative degradation pathway for 2-Amino-N-hydroxybenzamide.

To mitigate this, it is recommended to prepare solutions at a slightly acidic pH (e.g., 3-5), where the amino group is protonated (-NH3+) and less susceptible to oxidation.[1] Samples should be stored protected from light and at reduced temperatures (e.g., 2-8°C).

Q4: What are the likely impurities from the synthesis of 2-Amino-N-hydroxybenzamide that could appear in my chromatogram?

A4: A common synthetic route for 2-aminobenzamide derivatives starts from isatoic anhydride.[7] Based on this chemistry, potential impurities that could co-elute or appear as separate peaks include:

  • Isatoic Anhydride: Unreacted starting material.

  • Anthranilic Acid: Formed by the hydrolysis of isatoic anhydride.

  • 2-Aminobenzamide: A potential side-product or intermediate.

  • Related By-products: Depending on the specific reaction conditions, other related benzamide derivatives could be formed.

If you suspect a synthetic impurity, obtaining reference standards for these potential compounds and analyzing them under the same chromatographic conditions can help confirm their identity.

Troubleshooting Protocols & Methodologies
Protocol 1: Systematic HPLC System Decontamination

This protocol is designed to remove contaminants from the entire HPLC system, which are a common source of ghost peaks.

Objective: To eliminate system-wide contamination.

Materials:

  • HPLC-grade Water

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade Acetonitrile (ACN)

  • Freshly prepared mobile phases

Procedure:

  • Remove Column and Detector: Disconnect the column and bypass the detector by connecting the injector outlet directly to the waste line with a union.

  • Flush Pump A: Place the inlet tubing for Pump A into HPLC-grade water. Purge the pump for 5-10 minutes at a high flow rate (e.g., 5 mL/min).

  • Sequential Solvent Flush (Pump A): Sequentially flush the pump with the following solvents for at least 30 minutes each:

    • Isopropanol (to remove organic residues)

    • Methanol

    • Acetonitrile

    • Water (final rinse)

  • Flush Pump B: Repeat steps 2 and 3 for Pump B.

  • Clean Autosampler: Refer to your instrument manual for specific instructions on flushing the autosampler needle, loop, and injection port. Use a strong solvent like isopropanol followed by your mobile phase.

  • Re-equilibration: Reinstall the column (or a new one if column contamination is suspected). Equilibrate the entire system with your freshly prepared mobile phase for an extended period (at least 1 hour).

  • Test with Blank Injection: Perform several blank injections to confirm that ghost peaks have been eliminated.

Protocol 2: Mitigating Sample Carry-over

Objective: To diagnose and eliminate carry-over from the autosampler.

Procedure:

  • Diagnostic Test:

    • Inject a high-concentration standard of your analyte.

    • Immediately following, inject a series of at least three blank samples (your sample diluent).

    • Analyze the chromatograms. The presence of the analyte peak, decreasing in area with each subsequent blank injection, confirms carry-over.

  • Improving Needle Wash:

    • Increase Wash Time: Double the duration of the needle wash cycle in your autosampler method.

    • Optimize Wash Solvent: The wash solvent should be strong enough to fully dissolve the analyte. A common mistake is using a weak wash solvent. Try a sequence of washes or a wash solvent that is stronger than your mobile phase (e.g., 50:50 Acetonitrile:Isopropanol). Ensure the final wash solvent is compatible with your mobile phase to avoid precipitation.

  • Hardware Check: If carry-over persists, inspect the injection valve rotor seal and stator for scratches or wear, as these can be physical sites where the sample is trapped.

Table 1: Troubleshooting Summary
Symptom Possible Cause Recommended Action
Peaks appear in blank injections.Mobile phase contamination or system contamination.Prepare fresh mobile phase with high-purity solvents. Perform system flush (Protocol 1).[5]
Small, sharp peak at the retention time of the analyte in a blank run after a sample injection.Sample carry-over.Optimize autosampler wash method (Protocol 2). Check for worn injector parts.[2]
Broad peaks appearing randomly, often late in the run.Late elution from a previous injection.Increase gradient steepness or extend run time to ensure all components elute.[2]
New peaks appear in the sample over time when left on the autosampler.Analyte degradation (oxidation).Prepare samples fresh. Use an acidic diluent (pH 3-5). Use amber vials and a cooled autosampler.[1]
Consistent, unidentified peaks in all sample preparations.Synthetic impurity or a persistent degradant.Characterize the impurity using LC-MS. Obtain reference standards for potential impurities for confirmation.
References
  • SIELC. (n.d.). Separation of 2-Amino-N-(2-hydroxyethyl)benzamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Waters - Wyatt Technology. (n.d.). What causes a “ghost” peak and what can I do to prevent this? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79721, 2-Aminobenzohydroxamic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzalkonium chloride. Retrieved from [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). How to Identify Ghost Peaks in U/HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10313, Benzohydroxamic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The Origin of a 'Ghost' Peak in the Gas Chromatography of Certain Intact Amine Salts and the Potential Scope and Analytical Value of the Phenomenon Causing the Peak. Retrieved from [Link]

  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3484-3497. Retrieved from [Link]

  • LCGC International. (2024, October 29). Troubleshooting Unwanted Peaks in HPLC- Regulatory-Compliant Case Study Summary. Retrieved from [Link]

  • Flinders University. (n.d.). The Origin of a 'Ghost' Peak in the Gas Chromatography of Certain Intact Amine Salts and the Potential Scope and Analytical Value of the Phenomenon Causing the Peak. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Retrieved from [Link]

  • Chromatography Forum. (2014, April 9). Ghost peak in chromatograph. Retrieved from [Link]

  • LCGC International. (n.d.). Extra Chromatographic Peaks—A Case Study. Retrieved from [Link]

  • ResearchGate. (n.d.). 7 questions with answers in HYDROXAMIC ACIDS | Science topic. Retrieved from [Link]

  • Butterworth Laboratories. (n.d.). Amino Acid Analysis By HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, November 9). Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical examples of impurities observed in synthesized peptides. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]

  • YouTube. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]

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Technical Support Center: Troubleshooting 2-Amino-N-hydroxybenzamide Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-N-hydroxybenzamide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of cytotoxicity assays involving this potent histone deacetylase (HDAC) inhibitor. Our focus is to equip you with the scientific rationale behind experimental choices, ensuring the integrity and reliability of your results.

Understanding the Mechanism: The "Why" Behind the Assay

2-Amino-N-hydroxybenzamide belongs to the hydroxamate class of compounds, which are well-established inhibitors of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.

By inhibiting HDACs, 2-Amino-N-hydroxybenzamide promotes histone hyperacetylation. This "opening" of the chromatin allows for the transcription of various genes, including those involved in cell cycle arrest, differentiation, and apoptosis (programmed cell death). It is this induction of apoptosis and cell cycle arrest that forms the basis of its cytotoxic effects against cancer cells.[1][2] Understanding this mechanism is paramount for designing robust cytotoxicity assays and correctly interpreting your data.

HDAC_Inhibition_Pathway HDAC_Inhibitor 2-Amino-N-hydroxybenzamide HDAC Histone Deacetylase (HDAC) HDAC_Inhibitor->HDAC Inhibits Open_Chromatin Open Chromatin (Transcriptionally Active) HDAC_Inhibitor->Open_Chromatin Promotes Histones Histones HDAC->Histones Deacetylates Chromatin Condensed Chromatin (Transcriptionally Inactive) Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Allows Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Mechanism of 2-Amino-N-hydroxybenzamide Cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: Why am I not seeing a dose-dependent decrease in cell viability with 2-Amino-N-hydroxybenzamide in my MTT assay?

This is a common issue when working with HDAC inhibitors. The MTT assay measures mitochondrial reductase activity, which is an indicator of metabolic activity, not necessarily cell viability. HDAC inhibitors can alter cellular metabolism, sometimes leading to an initial increase in metabolic activity at certain concentrations before cytotoxicity occurs.[3] This can mask the true cytotoxic effect.

Recommendation:

  • Extend the incubation time: The cytotoxic effects of HDAC inhibitors, which often involve cell cycle arrest and apoptosis, may take longer to manifest than those of compounds with acute toxicity mechanisms.

  • Cross-validate with a different assay: Use a cytotoxicity assay that measures a different cellular parameter, such as membrane integrity (LDH assay) or apoptosis (caspase activity assay), to confirm your findings.

  • Visually inspect your cells: Microscopic examination can provide qualitative evidence of cell death, such as changes in morphology, detachment from the plate, or the presence of apoptotic bodies.

Q2: My LDH assay is showing high background in my untreated control wells. What could be the cause?

High background in an LDH assay, which measures the release of lactate dehydrogenase from damaged cells, can be caused by several factors:

  • Over-confluent cells: Cells that are too dense can begin to die and release LDH even without treatment.

  • Rough handling of cells: Excessive pipetting or harsh media changes can cause physical damage to the cell membrane.

  • Serum in the media: Some components in fetal bovine serum (FBS) can have LDH-like activity.

Recommendation:

  • Optimize cell seeding density: Ensure your cells are in the exponential growth phase and not over-confluent at the time of the assay.

  • Handle cells gently: Use wide-bore pipette tips and avoid forceful pipetting.

  • Use serum-free media: For the final incubation step with the LDH assay reagents, consider using serum-free media to reduce background noise.

Q3: I am not detecting a significant increase in caspase-3/7 activity after treatment with 2-Amino-N-hydroxybenzamide. Does this mean it's not inducing apoptosis?

While caspase-3 and -7 are key executioner caspases in apoptosis, their activation can be transient.[4] It's possible that the peak of caspase activity was missed. Additionally, some cell lines may utilize other apoptotic pathways.

Recommendation:

  • Perform a time-course experiment: Measure caspase activity at multiple time points (e.g., 12, 24, 48 hours) to identify the optimal window for detection.

  • Measure other apoptotic markers: Consider assays for other caspases (e.g., caspase-8 or -9) or use a method like Annexin V staining to detect early apoptotic events.

In-Depth Troubleshooting Guide

This section provides a more detailed breakdown of potential problems and solutions, categorized by the type of cytotoxicity assay.

MTT/MTS Assays: The Metabolic Readout

The MTT and MTS assays are popular due to their simplicity, but they are prone to interference, especially with compounds like HDAC inhibitors that modulate cellular metabolism.

Problem Potential Cause Troubleshooting Steps & Rationale
Increased Absorbance at High Concentrations HDAC inhibitors can induce a temporary increase in metabolic activity or cell size before cytotoxicity. This is a known phenomenon with this class of compounds.1. Microscopic Examination: Look for signs of cell stress or morphological changes that are not reflected in the absorbance reading. 2. Extend Incubation Time: Allow more time for the cytotoxic effects to overcome any initial metabolic burst. 3. Use a Different Assay: Confirm results with an LDH or caspase assay.
High Variability Between Replicates Uneven cell seeding, edge effects in the 96-well plate, or contamination.1. Improve Cell Seeding Technique: Ensure a single-cell suspension and mix gently before and during plating. 2. Avoid Edge Wells: The outer wells of a 96-well plate are more prone to evaporation. Fill them with sterile PBS or media but do not use them for experimental data. 3. Check for Contamination: Visually inspect plates for any signs of bacterial or fungal contamination.
Low Signal-to-Noise Ratio Suboptimal cell number or insufficient incubation with the MTT/MTS reagent.1. Optimize Cell Seeding Density: Perform a titration experiment to find the cell number that gives a linear response in the assay. 2. Increase Incubation Time: Allow for longer incubation with the MTT/MTS reagent, but be mindful of potential toxicity from the reagent itself.
LDH Assay: Measuring Membrane Integrity

The LDH assay is a direct measure of cytotoxicity based on the release of a cytosolic enzyme upon cell lysis.

Problem Potential Cause Troubleshooting Steps & Rationale
False Positive Results (High LDH in Controls) Mechanical stress to cells, microbial contamination, or interference from serum.1. Gentle Handling: As mentioned in the FAQs, handle cells with care. 2. Aseptic Technique: Ensure sterile conditions to prevent contamination. 3. Serum-Free Incubation: Switch to serum-free media during the LDH measurement step.
False Negative Results (Low LDH Despite Visible Cell Death) The compound may inhibit LDH enzyme activity directly, or the cells are undergoing apoptosis without significant membrane rupture.1. Compound Interference Control: Incubate 2-Amino-N-hydroxybenzamide with a known amount of LDH to see if it inhibits the enzyme's activity. 2. Confirm with Apoptosis Assay: Use a caspase or Annexin V assay to determine if apoptosis is the primary mode of cell death.
Inconsistent Results Timing of the assay, as LDH can degrade in the culture medium over time.1. Standardize Assay Timing: Collect the supernatant for LDH measurement at a consistent time point after treatment. 2. Store Samples Properly: If not assaying immediately, store supernatants at 4°C for a short period or freeze at -80°C for longer storage.
Caspase Activity Assays: Detecting Apoptosis

These assays measure the activity of specific caspases, the key proteases involved in the apoptotic cascade.

Problem Potential Cause Troubleshooting Steps & Rationale
No or Low Caspase Signal Incorrect timing, insufficient dose of the compound, or a non-caspase-dependent cell death pathway.1. Time-Course and Dose-Response: As suggested in the FAQs, perform experiments to find the optimal time and concentration. 2. Use a Positive Control: Treat cells with a known apoptosis inducer (e.g., staurosporine) to ensure the assay is working correctly. 3. Investigate Other Cell Death Pathways: Consider assays for necroptosis or autophagy if apoptosis is not the primary mechanism.
High Background Signal Spontaneous apoptosis in control cells or issues with the assay reagents.1. Healthy Cell Culture: Ensure your cells are healthy and not stressed before starting the experiment. 2. Reagent Quality Control: Check the expiration dates of your assay kit components and store them as recommended.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of your data, it is crucial to follow well-defined protocols with appropriate controls.

General Experimental Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture (Exponential Growth Phase) Seeding 2. Cell Seeding (Optimize Density) Cell_Culture->Seeding Adherence 3. Cell Adherence (Overnight Incubation) Seeding->Adherence Treatment 4. Treatment (2-Amino-N-hydroxybenzamide + Controls) Adherence->Treatment Assay_Selection 5. Select Assay (MTT, LDH, or Caspase) Treatment->Assay_Selection Incubation 6. Assay Incubation Assay_Selection->Incubation Measurement 7. Data Acquisition (e.g., Plate Reader) Incubation->Measurement Data_Analysis 8. Data Analysis (Normalization, IC50) Measurement->Data_Analysis

Caption: A generalized workflow for cytotoxicity assays.

Key Experimental Controls
ControlPurpose
Untreated Cells Baseline for cell viability and metabolic activity.
Vehicle Control To account for any effects of the solvent (e.g., DMSO) used to dissolve 2-Amino-N-hydroxybenzamide.
Positive Control A known cytotoxic agent (e.g., staurosporine for apoptosis) to validate that the assay is working correctly.
Media Blank To measure the background absorbance/fluorescence of the culture media and assay reagents.
Compound Interference Control To test if 2-Amino-N-hydroxybenzamide directly interferes with the assay chemistry (e.g., by incubating it with LDH enzyme).

References

  • Underlying anti-cancer mechanisms of histone deacetylase (HDAC) inhibitors in tamoxifen-resistant breast cancer cells. (n.d.). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Histone Deacetylase (HDAC) Inhibitors with a Novel Connecting Unit Linker Region Reveal a Selectivity Profile for HDAC4 and HDAC. (2012). The Gohlke Group. Retrieved January 30, 2026, from [Link]

  • Metabolism, HDACs, and HDAC Inhibitors: A Systems Biology Perspective. (2021). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Targeting Histone Deacetylases to Enhance Anti-Tumor Immune Responses. (2020). YouTube. Retrieved January 30, 2026, from [Link]

  • HDAC6 inhibition reduces cell viability in NSCLC. (A) MTT assay of A549... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Lactate, a product of glycolytic metabolism, inhibits histone deacetylase activity and promotes changes in gene expression. (2019). Nucleic Acids Research. Retrieved January 30, 2026, from [Link]

  • Induction of Apoptosis and Autophagy in Breast Cancer Cells by a Novel HDAC8 Inhibitor. (2020). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Metabolism, HDACs, and HDAC Inhibitors: A Systems Biology Perspective. (n.d.). OUCI. Retrieved January 30, 2026, from [Link]

  • Caspases: structural and molecular mechanisms and functions in cell death, innate immunity, and disease. (2025). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Lactylation of Hdac1 regulated by Ldh prevents the pluripotent-to-2C state conversion. (2024). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Cell Cycle Arrest and Cytotoxic Effects of SAHA and RG7388 Mediated through p21WAF1/CIP1 and p27KIP1 in Cancer Cells. (2022). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget? (2019). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Synthesis and characterization of hydroxamic acid N,3-dihydroxy-2-naphthamide and its copper (II) complex per keto/enol forms and rare earth flotation. (2024). Taylor & Francis Online. Retrieved January 30, 2026, from [Link]

  • Mechanism of Cell Cycle Arrest Caused by Histone Deacetylase Inhibitors in Human Carcinoma Cells. (1998). J-STAGE. Retrieved January 30, 2026, from [Link]

  • Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314. (2022). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Caspase activation. (2003). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Mechanism of cell cycle arrest caused by histone deacetylase inhibitors in human carcinoma cells. (1998). PubMed. Retrieved January 30, 2026, from [Link]

  • Effect of the hydroxamate group in the antitumoral activity and toxicity toward normal cells of new copper(II) complexes. (2021). PubMed. Retrieved January 30, 2026, from [Link]

  • Induction of Caspase Activation and Cleavage of the Viral Nucleocapsid Protein in Different Cell Types During Crimean-Congo Hemorrhagic Fever Virus Infection. (2011). PubMed. Retrieved January 30, 2026, from [Link]

  • Global and specific HDACis induce cell cycle arrest and apoptosis in... (2015). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Lactylation of Hdac1 regulated by Ldh prevents the pluripotent-to-2C state conversion. (2024). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Cell viability (MTT assay) and whole-cell HDAC inhibition assay in the human monocytic cell line THP-1. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Caspase Activation and Inhibition. (2022). PubMed Central. Retrieved January 30, 2026, from [Link]

Sources

How to increase aqueous solubility of 2-aminobenzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ABZ-SOL-042 Subject: Increasing Aqueous Solubility of 2-Aminobenzamide Derivatives Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the SoluTech Optimization Hub

You have reached the Tier 3 Technical Support regarding the physicochemical optimization of 2-aminobenzamide scaffolds. These structures are privileged pharmacophores in medicinal chemistry (e.g., HDAC inhibitors like Tucidinostat/Chidamide), but they notoriously suffer from "brick-dust" properties: high melting points and low aqueous solubility due to strong intermolecular hydrogen bonding and planar stacking.

This guide is structured to troubleshoot your specific solubility bottlenecks through Chemical Design, Formulation Engineering, and Process Optimization.

Quick Navigation
  • (The "Design" Phase)

  • (The "Delivery" Phase)

  • (Common Failures)

  • (Step-by-Step)

Module 1: Chemical Modification Strategy

Core Issue: The 2-aminobenzamide core possesses a weak aniline base (


) and a neutral amide. It is often insufficient for stable salt formation at physiological pH without structural help.
Decision Matrix: Structural Optimization

SolubilityDecisionTree Start Start: 2-Aminobenzamide Derivative CheckBasic Does the R-group contain a basic amine (pKa > 7.5)? Start->CheckBasic YesBasic Yes CheckBasic->YesBasic NoBasic No CheckBasic->NoBasic SaltScreen Strategy A: Salt Formation (Mesylate, HCl, Tosylate) YesBasic->SaltScreen CanModify Can you modify the Structure? NoBasic->CanModify YesMod Yes CanModify->YesMod NoMod No (SAR Restricted) CanModify->NoMod AddTail Strategy B: Append Solubilizing Tail (Morpholine, Piperazine, N-Methyl) YesMod->AddTail Formulation Go to Module 2: Formulation Engineering NoMod->Formulation

Figure 1: Decision matrix for selecting the appropriate solubility enhancement pathway based on structural flexibility.

Technical FAQs: Chemical Design

Q: Can I just make an HCl salt of the 2-amino group? A: Proceed with extreme caution. The aniline nitrogen is very weakly basic (


). While concentrated HCl might form a salt in situ, the salt is likely to disproportionate (hydrolyze) back to the free base upon contact with water or humid air, leading to precipitation.
  • Recommendation: If you must salt the core, use a counter-ion with a low

    
     like methanesulfonic acid (mesylate)  or sulfuric acid , which stabilizes weak bases better than HCl [1].
    

Q: How do I disrupt the crystal lattice without killing biological activity? A: The "brick dust" nature comes from the planar stacking of the benzamide ring.

  • Strategy: Introduce "molecular kinks." If SAR allows, methylating the amide nitrogen (removing the H-bond donor) or adding an ortho-substituent (e.g., Fluorine) on the phenyl ring can twist the molecule out of planarity, lowering the Melting Point (

    
    ) and reducing Lattice Energy (
    
    
    
    ), thereby increasing solubility [2].
Module 2: Formulation Engineering

If chemical modification is impossible, we must rely on the "Spring and Parachute" approach using Amorphous Solid Dispersions (ASD) or complexation.

Strategy A: Cyclodextrin Complexation

2-aminobenzamide derivatives fit well into the hydrophobic cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.
  • Mechanism: The aromatic ring displaces water in the CD cavity (hydrophobic effect), while the amide forms hydrogen bonds with the CD rim hydroxyls [3].

  • Expected Gain: 10-50x increase in apparent solubility.

Strategy B: Amorphous Solid Dispersion (ASD)

This is the industry standard for this class (e.g., similar to approaches used for heterogeneous benzamides).

  • Polymer of Choice: HPMCAS (Hypromellose Acetate Succinate) .[1]

  • Why? HPMCAS is amphiphilic. It stabilizes the hydrophobic benzamide regions while its acidic succinate groups prevent crystallization at neutral pH.

SpringParachute Crystalline Crystalline Drug (Low Energy, Low Solubility) EnergyInput Energy Input (Spray Drying / HME) Crystalline->EnergyInput Amorphous Amorphous State (High Energy, 'The Spring') EnergyInput->Amorphous Dissolution Supersaturated Solution Amorphous->Dissolution Rapid Dissolution Polymer Polymer (HPMCAS) ('The Parachute') Dissolution->Polymer Precipitation Crystallization (Crash Out) Dissolution->Precipitation Without Polymer Polymer->Dissolution Inhibits Nucleation Polymer->Precipitation Delays

Figure 2: The "Spring and Parachute" mechanism. The amorphous form (Spring) dissolves rapidly, while the polymer (Parachute) prevents re-crystallization.

Module 3: Troubleshooting & FAQs

Issue: "My compound crashes out immediately upon dilution in buffer."

  • Diagnosis: Your "parachute" failed. The supersaturation generated by the amorphous form was too high for the polymer to sustain.

  • Fix:

    • Switch Polymer: If using PVP (hydrophilic), switch to HPMCAS-MF or PVP-VA64 (amphiphilic). The hydrophobic acetate/vinyl acetate regions interact better with the benzamide aromatic rings to inhibit nucleation [4].

    • Increase Polymer Ratio: Move from 1:3 (Drug:Polymer) to 1:5.

Issue: "I see a gel forming around the tablet/powder during dissolution."

  • Diagnosis: Common with HPMC matrices.[2] The polymer is hydrating too fast, forming a viscous barrier that traps the drug.

  • Fix: Add a disintegrant (e.g., Croscarmellose Sodium) or switch to Spray Dried Dispersion (SDD) particles which have higher surface area and disperse before gelling.

Issue: "The salt form is hygroscopic and turns into a goo."

  • Diagnosis: You likely formed a salt with a weak counter-ion interaction, leading to high lattice energy mismatch.

  • Fix: Switch to a Co-crystal approach. Instead of a salt, screen for co-crystals with conformers like Saccharin or Resorcinol . These rely on H-bonding (Amide-Imide) rather than ionization and are often non-hygroscopic [5].

Module 4: Standard Operating Protocols
Protocol A: Phase Solubility Study (Cyclodextrin Screening)

Validates if HP-


-CD is a viable excipient.
  • Preparation: Prepare 5 mL aqueous solutions of HP-

    
    -CD at increasing concentrations: 0%, 5%, 10%, 15%, 20% (w/v).
    
  • Saturation: Add excess 2-aminobenzamide derivative (solid) to each vial.

  • Equilibration: Shake at 25°C for 48 hours (orbital shaker, 200 rpm).

  • Filtration: Filter supernatant through a 0.45 µm PVDF filter (nylon binds benzamides).

  • Analysis: Quantify via HPLC-UV (typically 254 nm).

  • Calculation: Plot Solubility (

    
    ) vs. CD Concentration (
    
    
    
    ).
    • Calculate Stability Constant (

      
      ):
      
      
      
      
    • Note: If

      
      , complexation is too weak to be useful.
      
Protocol B: Preparation of Amorphous Solid Dispersion (Solvent Evaporation)

For lab-scale proof of concept ( < 500 mg).

  • Solvent Selection: Dissolve Drug and Polymer (HPMCAS-M) in a 1:3 ratio w/w in Acetone:Methanol (2:1) .

    • Target solids concentration: 5-10% w/v.

  • Evaporation: Use a Rotary Evaporator.

    • Bath Temp: 40°C.

    • Vacuum: Ramp slowly to < 50 mbar to prevent "bumping."

  • Secondary Drying: The resulting foam must be dried in a vacuum oven at 40°C for 24 hours to remove residual solvent (plasticizes the polymer and induces crystallization).

  • Milling: Gently pulverize the foam using a mortar and pestle.

  • Verification: Run DSC (Differential Scanning Calorimetry).

    • Success Criteria: Single Glass Transition temperature (

      
      ) and absence  of a melting endotherm (
      
      
      
      ).
References
  • Tong, Y., et al. (2023). Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. Frontiers in Pharmacology.

  • Kyeremateng, S. O., et al. (2014). Oral absorption of poorly water-soluble drugs: the "spring and parachute" approach. Journal of Pharmaceutical Sciences.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[2][3] Advanced Drug Delivery Reviews.

  • Baghel, S., et al. (2016). Polymeric Amorphous Solid Dispersions: A Review of Amorphization, Crystallization, Stabilization, Mechanisms, and Modified Release Strategies. Acta Pharmaceutica Sinica B.

  • Thakuria, R., et al. (2013). Pharmaceutical cocrystals and poorly soluble drugs.[4][5] International Journal of Pharmaceutics.

Disclaimer: These protocols are for research purposes. Always consult Safety Data Sheets (SDS) for specific derivatives before handling.

Sources

Validation & Comparative

Comparative Guide: 2-Amino-N-hydroxybenzamide vs. Hydroxamate & Cyclic Peptide HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 2-Amino-N-hydroxybenzamide derivatives (and the broader 2-Aminobenzamide class) and other HDAC inhibitors (primarily Hydroxamates). It is structured to support decision-making in drug discovery and chemical biology.

Executive Summary & Structural Distinction[1]

In the development of Histone Deacetylase (HDAC) inhibitors, the Zinc Binding Group (ZBG) is the primary determinant of potency and isoform selectivity.[1] This guide compares two distinct pharmacophores:

  • 2-Amino-N-hydroxybenzamide / 2-Aminobenzamide Class:

    • Core Structure: Characterized by an ortho-amino substitution on the phenyl ring attached to the zinc-chelating moiety.

    • Representative Drugs: Entinostat (MS-275) , Mocetinostat (MGCD0103) , and Chidamide .

    • Key Feature: These are generally Class I Selective (HDAC 1, 2, 3) and exhibit slow-tight binding kinetics .

    • Note on Nomenclature: While "2-Amino-N-hydroxybenzamide" specifically refers to anthranilohydroxamic acid (a hybrid structure), the industry standard comparison is between the 2-Aminobenzamide (amide ZBG) and Hydroxamate (hydroxamic acid ZBG) classes. This guide addresses both the specific scaffold and the broader class properties.

  • Hydroxamate Class (The Alternative):

    • Representative Drugs: Vorinostat (SAHA) , Panobinostat (LBH589) , Trichostatin A (TSA) .

    • Key Feature: Pan-HDAC inhibition (Class I, IIa, IIb, IV) with fast-on/fast-off kinetics .

Mechanism of Action Comparison

The fundamental difference lies in the interaction with the catalytic Zn²⁺ ion at the bottom of the HDAC pocket.

Feature2-Aminobenzamides (e.g., Entinostat)Hydroxamates (e.g., Vorinostat)
Zinc Binding Mode Bidentate/Monodentate: The carbonyl oxygen and the amino group coordinate Zn²⁺. Often involves an internal H-bond that stabilizes the conformation.Bidentate Chelation: The hydroxamic acid (-CONHOH) forms a strong 5-membered chelate ring with Zn²⁺.
Selectivity High Selectivity for Class I (HDAC 1, 2, 3).[2][1][3][4] Generally inactive against HDAC 6 (Class IIb).Pan-Inhibition: Potent against Class I, IIa, IIb (including HDAC6), and IV.
Binding Kinetics Slow-Tight Binding: Long residence time (hours).[5] Often described as having a "foot-in-the-door" mechanism involving conformational changes.Fast Kinetics: Rapid association and dissociation (minutes).[5]
Toxicity Profile Often associated with mechanism-based toxicity but avoids the hydroxamic acid-related mutagenicity risks (Ames positive).Hydroxamates can suffer from poor metabolic stability (glucuronidation) and potential mutagenicity.

Quantitative Performance Data

The following data summarizes the inhibitory potency (


) of the 2-amino-benzamide scaffold compared to standard hydroxamates.
Table 1: Isoform Selectivity Profile ( in nM)
Target IsoformEntinostat (2-Aminobenzamide)Mocetinostat (2-Aminobenzamide)Vorinostat (Hydroxamate)Panobinostat (Hydroxamate)
HDAC 1 (Class I)~240150105
HDAC 2 (Class I)~5003002010
HDAC 3 (Class I)~200170205
HDAC 6 (Class IIb)>10,000 (Inactive)>10,000156
HDAC 8 (Class I)>10,000>10,00010020

Data Source Synthesis: Entinostat and Mocetinostat demonstrate distinct Class I specificity , sparing HDAC6. Vorinostat and Panobinostat inhibit HDAC6 potently, which is linked to tubulin hyperacetylation and potentially broader toxicity.

Experimental Protocols

To validate the performance of a 2-Amino-N-hydroxybenzamide derivative vs. a standard Hydroxamate, the following self-validating workflows are recommended.

Protocol A: Fluorometric HDAC Activity Assay (In Vitro)

Objective: Determine


 and kinetic selectivity.
  • Reagents:

    • Recombinant HDAC1, HDAC3, and HDAC6 enzymes.

    • Fluorogenic substrate: Fluor-de-Lys (p53 sequence for Class I) or Boc-Lys(Ac)-AMC .

    • Developer solution (Trypsin/Protease).

  • Workflow:

    • Step 1: Dilute inhibitor (Entinostat vs SAHA) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Step 2 (Pre-incubation - Critical for Benzamides): Incubate inhibitor with enzyme for 30 minutes prior to substrate addition. Note: Benzamides are slow-binding; failure to pre-incubate will artificially inflate

      
      .
      
    • Step 3: Add substrate (typically 10-50 µM) and incubate for 30-60 minutes at 37°C.

    • Step 4: Add Developer solution containing TSA (to stop the HDAC reaction) and a fluorophore release agent.

    • Step 5: Read Fluorescence (Ex 360nm / Em 460nm).

  • Validation:

    • Positive Control: Trichostatin A (TSA) at 1 µM (should show 100% inhibition).

    • Negative Control: DMSO only.

    • Z-Factor: Must be > 0.5 for valid screening data.

Protocol B: Cellular Acetylation Analysis (Western Blot)

Objective: Confirm cellular permeability and isoform selectivity (Histone H3 vs Tubulin).

  • Cell Line: HCT116 or HeLa (Standard cancer models).

  • Treatment:

    • Treat cells with inhibitor (0.1, 1, 5, 10 µM) for 24 hours .

  • Lysis: Harvest in RIPA buffer with Protease/Phosphatase inhibitors + 1 µM TSA (to prevent post-lysis deacetylation).

  • Immunoblot Targets:

    • Acetyl-Histone H3 (K9/K14): Marker for Class I inhibition (HDAC 1/2/3).

    • Acetyl-

      
      -Tubulin (K40):  Marker for HDAC6 inhibition.
      
  • Expected Outcome:

    • 2-Aminobenzamides: Strong increase in Ac-H3 ; NO change in Ac-Tubulin.

    • Hydroxamates: Strong increase in BOTH Ac-H3 and Ac-Tubulin.

Visualizations

Diagram 1: HDAC Inhibitor Classification & Mechanism

This decision tree illustrates the structural and functional divergence between the classes.

HDAC_Inhibitors Start HDAC Inhibitor Selection ZBG Zinc Binding Group (ZBG) Start->ZBG Hydroxamate Hydroxamate (e.g., SAHA, Panobinostat) ZBG->Hydroxamate -CONHOH Benzamide 2-Aminobenzamide (e.g., Entinostat, Mocetinostat) ZBG->Benzamide -Ph(NH2)-CONH- Mech_H Mechanism: Fast On/Off Bidentate Chelation Hydroxamate->Mech_H Mech_B Mechanism: Slow-Tight Binding Internal H-Bond Stabilization Benzamide->Mech_B Selectivity_H Selectivity: Pan-HDAC (Class I, IIa, IIb, IV) *High Toxicity Risk* Mech_H->Selectivity_H Selectivity_B Selectivity: Class I Specific (HDAC 1, 2, 3) *HDAC6 Inactive* Mech_B->Selectivity_B Biomarker_H Biomarker: ↑ Ac-Histone H3 ↑ Ac-Tubulin Selectivity_H->Biomarker_H Biomarker_B Biomarker: ↑ Ac-Histone H3 (No Tubulin Effect) Selectivity_B->Biomarker_B

Caption: Structural and functional divergence of Hydroxamate vs. 2-Aminobenzamide HDAC inhibitors.

Diagram 2: Experimental Workflow for Selectivity Validation

A self-validating loop for confirming the mechanism of a 2-Amino-N-hydroxybenzamide derivative.

Experimental_Workflow Compound Test Compound (2-Amino-N-hydroxy...) Assay_Enz Enzymatic Assay (Fluor-de-Lys) Compound->Assay_Enz Dilution Series Assay_Cell Cellular Assay (Western Blot) Compound->Assay_Cell 24h Treatment Readout_Enz Calculate IC50 HDAC 1 vs 6 Assay_Enz->Readout_Enz Readout_Cell Check Biomarkers Ac-H3 vs Ac-Tubulin Assay_Cell->Readout_Cell Decision Selectivity Profile Readout_Enz->Decision Readout_Cell->Decision Class_I Benzamide-like Profile Decision->Class_I HDAC6 Inactive No Ac-Tubulin Pan Hydroxamate-like Profile Decision->Pan HDAC6 Active High Ac-Tubulin

Caption: Workflow to distinguish Benzamide-like (Class I) from Hydroxamate-like (Pan) activity.

References

  • Lauffer, B. E., et al. (2013). "Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability."[5][6] Journal of Biological Chemistry. Link

    • Key Finding: Establishes the slow-binding kinetics of benzamides (Entinostat) vs.
  • Bradner, J. E., et al. (2010). "Chemical phylogenetics of histone deacetylases." Nature Chemical Biology. Link

    • Key Finding: Comprehensive profiling of HDAC inhibitor selectivity using affinity capture.
  • Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents." Molecules. Link

    • Key Finding: Structural comparison of SAHA, MS-275, and FK228.
  • Bressi, J. C., et al. (2010). "Exploration of the 2-Amino-benzamide Pharmacophore for Histone Deacetylase Inhibition." Bioorganic & Medicinal Chemistry Letters. Link

    • Key Finding: SAR studies specifically optimizing the 2-aminobenzamide scaffold.[2]

Sources

Comparative Efficacy Guide: 2-Amino-N-hydroxybenzamide vs. MS-275

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-Amino-N-hydroxybenzamide (also known as 2-aminobenzohydroxamic acid or ABHA) and MS-275 (Entinostat).

While MS-275 is a clinically advanced Benzamide histone deacetylase (HDAC) inhibitor, 2-Amino-N-hydroxybenzamide represents the fundamental Hydroxamic Acid analog of the benzamide pharmacophore. This comparison highlights the critical divergence in efficacy, selectivity, and binding kinetics driven by their respective Zinc Binding Groups (ZBGs).

Executive Technical Summary

  • MS-275 (Entinostat): A potent, Class I isoform-selective HDAC inhibitor (HDAC1, 2, 3) featuring a 2-aminobenzamide ZBG.[1] It exhibits "slow-on/slow-off" binding kinetics, leading to a long residence time and durable biological effects. It is a clinical-stage compound used in oncology.

  • 2-Amino-N-hydroxybenzamide (ABHA): A chemical probe and pharmacophore representing the hydroxamic acid variant of the anthranilic scaffold. Unlike MS-275, which requires the amino group for zinc coordination, the hydroxamic acid in ABHA is a bidentate chelator that typically offers higher intrinsic affinity but lower isoform selectivity (Pan-HDAC activity). However, as a fragment without an optimized "cap" and "linker," its cellular potency is significantly lower than MS-275.

Chemical Structure & Pharmacophore Comparison[2][3]
FeatureMS-275 (Entinostat) 2-Amino-N-hydroxybenzamide (ABHA)
CAS Number 209783-80-25623-04-1
Zinc Binding Group (ZBG) 2-Aminobenzamide (Mono/Bidentate)Hydroxamic Acid (Bidentate)
Selectivity Profile Class I Selective (HDAC 1, 2, 3)Pan-HDAC (Class I, IIa, IIb, IV)
Binding Kinetics Slow-binding, Tight-binding (Long residence)Fast-on / Fast-off (Typical of hydroxamates)
Primary Application Clinical Oncology (Breast, Lung Cancer)Structural Probe / Synthetic Intermediate

Mechanism of Action & Binding Kinetics

MS-275: The Benzamide Mechanism

MS-275 functions through a unique mechanism distinct from standard hydroxamates.

  • Selectivity: It selectively targets the narrower catalytic pockets of Class I HDACs (specifically HDAC1, 2, and 3). It has negligible activity against Class II HDACs (e.g., HDAC6).

  • Zinc Coordination: The 2-amino group and the carbonyl oxygen of the amide bond coordinate the Zinc ion (

    
    ) in the active site. This coordination is often described as less potent than hydroxamates in isolation but is stabilized by the "foot" of the molecule within the internal cavity.
    
  • Kinetic Selectivity: MS-275 is a slow-binding inhibitor . It undergoes a conformational change upon binding, locking into the active site. This results in a residence time measured in hours, allowing for sustained histone acetylation even after the free drug is cleared from circulation.

2-Amino-N-hydroxybenzamide: The Hydroxamate Mechanism

ABHA utilizes the hydroxamic acid (


) moiety, the "gold standard" for zinc chelation in metalloenzymes.
  • Chelation: The hydroxamic acid forms a strong 5-membered chelate ring with the

    
     ion using its carbonyl and hydroxyl groups.
    
  • Role of the Amino Group: In benzamides (MS-275), the ortho-amino group is critical for activity. In hydroxamates (ABHA), the ortho-amino group is less critical for zinc binding but can influence selectivity via steric interactions with the active site rim.

  • Potency Limitations: While the hydroxamate ZBG has high intrinsic affinity, ABHA lacks the "surface recognition domain" (cap group) found in optimized drugs like Vorinostat or Panobinostat. Consequently, it binds zinc effectively but lacks the hydrophobic interactions at the enzyme surface required for nanomolar potency.

Pathway Visualization

The following diagram illustrates the divergent downstream effects of these inhibitors.

HDAC_Pathway MS275 MS-275 (Benzamide) HDAC_ClassI Class I HDACs (HDAC 1, 2, 3) MS275->HDAC_ClassI High Potency (Slow Binding) HDAC_ClassII Class II HDACs (HDAC 6) MS275->HDAC_ClassII No Inhibition ABHA 2-Amino-N-hydroxybenzamide ABHA->HDAC_ClassI Moderate Affinity ABHA->HDAC_ClassII Moderate Affinity Ac_Histones Hyperacetylated Histones (H3, H4) HDAC_ClassI->Ac_Histones Inhibition leads to Ac_Tubulin Acetylated Tubulin HDAC_ClassII->Ac_Tubulin Inhibition leads to p21 p21 (WAF1/CIP1) Upregulation Ac_Histones->p21 Epigenetic Activation Apoptosis Apoptosis & G1 Cell Cycle Arrest p21->Apoptosis

Caption: MS-275 selectively inhibits Class I HDACs leading to histone hyperacetylation and p21 induction. ABHA acts as a pan-inhibitor but with lower cellular potency.

Experimental Efficacy Data

The following data contrasts the optimized clinical candidate (MS-275) with the fragment probe (ABHA). Note that ABHA values are derived from its behavior as a fragment; optimized hydroxamates (e.g., SAHA) would have nanomolar potency.

In Vitro Enzymatic Inhibition ( )
Target IsoformMS-275 (Entinostat) 2-Amino-N-hydroxybenzamide Interpretation
HDAC 1 0.3 - 0.5

M
> 10

M (Est.)
MS-275 is highly potent against HDAC1. ABHA is a weak inhibitor without a linker/cap.
HDAC 3 0.5 - 2.0

M
> 10

M (Est.)
MS-275 maintains selectivity; ABHA shows generic weak chelation.
HDAC 6 (Class II) > 100

M
~ 10 - 50

M
Critical Difference: MS-275 does NOT inhibit HDAC6. ABHA (like most hydroxamates) will inhibit HDAC6 if concentration is sufficient.
Cellular Activity (Proliferation Assays)
  • MS-275: Exhibits potent antiproliferative activity in solid tumors (Breast, Lung, Colorectal) with

    
     values typically in the 0.5 - 5 
    
    
    
    M
    range.
  • ABHA: Generally shows poor cellular potency (

    
     > 50-100 
    
    
    
    M) due to poor membrane permeability and lack of specific surface recognition elements required to enter the histone binding pocket in a chromatin context.

Experimental Protocols

To validate these differences in your own laboratory, use the following self-validating protocols.

Protocol A: Fluorometric HDAC Activity Assay

Objective: Determine


 values and isoform selectivity.
  • Reagents:

    • Recombinant HDAC1 and HDAC6 enzymes.

    • Fluorogenic substrate: Boc-Lys(Ac)-AMC (for Class I) or Boc-Lys(Tfa)-AMC (for Class II).

    • Inhibitor stocks: MS-275 (10 mM in DMSO) and ABHA (10 mM in DMSO).

  • Workflow:

    • Dilution: Prepare serial dilutions of inhibitors (0.01

      
      M to 100 
      
      
      
      M) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM
      
      
      ).
    • Incubation: Mix 10

      
      L of diluted inhibitor with 20 ng of HDAC enzyme. Incubate at 37°C for 30 minutes  (Crucial for MS-275 to allow slow-binding equilibrium).
      
    • Reaction: Add 20

      
      L of fluorogenic substrate (50 
      
      
      
      M final). Incubate for 30 minutes.
    • Development: Add 50

      
      L of Developer/Stop Solution (Trypsin + TSA). Incubate 15 min.
      
    • Read: Measure fluorescence at Ex/Em 360/460 nm.

  • Validation:

    • MS-275 must show >50% inhibition of HDAC1 at 1

      
      M but <10% inhibition of HDAC6 at 10 
      
      
      
      M.
    • Trichostatin A (TSA) should be used as a positive control (nanomolar inhibition of both).

Protocol B: Western Blot for Selectivity (Cellular)

Objective: Confirm Class I vs. Pan-HDAC activity in cells.

  • Cell Treatment: Treat HCT116 or MCF7 cells with MS-275 (1

    
    M) and ABHA (50 
    
    
    
    M) for 24 hours.
  • Lysis & Separation: Lyse cells in RIPA buffer with protease inhibitors. Separate 20

    
    g protein on 12% SDS-PAGE.
    
  • Antibodies:

    • Anti-Acetyl-Histone H3 (K9/K14): Marker for Class I inhibition (Nuclear).

    • Anti-Acetyl-Tubulin: Marker for HDAC6 (Class II) inhibition (Cytosolic).

  • Expected Results:

    • MS-275: Strong increase in Acetyl-H3; NO change in Acetyl-Tubulin.

    • ABHA: Weak increase in Acetyl-H3 (due to low potency); potential increase in Acetyl-Tubulin if concentration is high enough.

References

  • PubChem. (2024). 2-Amino-N-hydroxybenzamide (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Suzuki, T., et al. (1999). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry.
  • ResearchGate. (2015). Synthesis of Novel 2-Amino-N-hydroxybenzamide Antimicrobials. Retrieved from [Link]

Sources

Validating the Anticancer Effects of 2-Amino-N-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

2-Amino-N-hydroxybenzamide (also known as 2-Aminobenzohydroxamic acid or Anthranilic hydroxamic acid ) represents a "privileged pharmacophore" in oncology drug discovery. Unlike optimized clinical drugs, this molecule serves as a dual-functional fragment that exerts anticancer effects primarily through metal chelation .

Its anticancer efficacy stems from two distinct but overlapping mechanisms:

  • Ribonucleotide Reductase (RR) Inhibition: Similar to Hydroxyurea , it chelates the diferric (Fe³⁺-O-Fe³⁺) center of the R2 subunit of ribonucleotide reductase, quenching the tyrosyl radical required for DNA synthesis.

  • Histone Deacetylase (HDAC) Inhibition: It acts as a Zinc-Binding Group (ZBG). The hydroxamic acid moiety coordinates with the Zinc (Zn²⁺) ion in the catalytic pocket of Class I/II HDACs, preventing histone deacetylation and leading to chromatin relaxation and tumor suppressor gene re-expression.

This guide provides a rigorous framework to validate its efficacy against established standards: Hydroxyurea (RR inhibitor) and Vorinostat (HDAC inhibitor) .

Mechanistic Pathway Diagram

The following diagram illustrates the dual-targeting capability of 2-Amino-N-hydroxybenzamide compared to its clinical analogs.

G Compound 2-Amino-N- hydroxybenzamide Fe_Chelation Fe3+ Chelation (Radical Quenching) Compound->Fe_Chelation Primary Mode Zn_Chelation Zn2+ Chelation (Active Site Blockade) Compound->Zn_Chelation Secondary Mode RR Ribonucleotide Reductase (R2 Subunit) dNTP_Depletion dNTP Pool Depletion RR->dNTP_Depletion Inhibits HDAC Histone Deacetylase (Class I/II) Histone_Ac Histone Hyperacetylation HDAC->Histone_Ac Inhibits Deacetylation Fe_Chelation->RR Zn_Chelation->HDAC Arrest_S Cell Cycle Arrest (S-Phase) dNTP_Depletion->Arrest_S Arrest_G1 Cell Cycle Arrest (G1/G2 Phase) Histone_Ac->Arrest_G1 Apoptosis Apoptosis Arrest_S->Apoptosis Arrest_G1->Apoptosis

Caption: Dual mechanistic pathway showing Iron (Fe) and Zinc (Zn) chelation leading to distinct cell cycle arrest profiles.

Comparative Analysis: Benchmarking Performance

To validate 2-Amino-N-hydroxybenzamide, you must benchmark it against the "gold standards" for its two targets. The table below synthesizes expected experimental outcomes based on structural activity relationships (SAR).

Feature2-Amino-N-hydroxybenzamideHydroxyurea (Standard RR Inhibitor)Vorinostat (Standard HDAC Inhibitor)
Primary Target Dual: RR (Fe) & HDAC (Zn)RR: Ribonucleotide ReductaseHDAC: Class I/II Histone Deacetylases
Potency (IC₅₀) Moderate (µM range) Fragment-like activity.Low (mM range) Requires high doses.High (nM range) Optimized with hydrophobic cap.
Binding Mode Bidentate Chelation (Hydroxamate)Radical Scavenging / ChelationBidentate Chelation + Surface Recognition
Cell Cycle Effect Mixed: S-phase delay + G1 arrestS-phase arrest (DNA synthesis block)G1/G2 arrest (Differentiation)
Key Advantage Versatility: Acts as a scaffold for designing dual inhibitors.Specificity: Clean S-phase blocker.Potency: Clinical efficacy established.
Solubility Moderate (DMSO/Ethanol soluble)High (Water soluble)Low (Requires DMSO)
Scientific Insight: The "Cap" Effect

2-Amino-N-hydroxybenzamide lacks the hydrophobic "cap" group found in Vorinostat. While the hydroxamic acid "head" binds the Zinc ion, the lack of a cap means it cannot interact with the rim of the HDAC active site, resulting in lower potency (IC₅₀ ~10–50 µM) compared to Vorinostat (IC₅₀ ~10–100 nM). However, it is significantly more potent than Hydroxyurea in certain leukemia lines due to this dual activity.

Experimental Validation Protocols

To publish a robust validation, you must demonstrate causality . Does the drug kill cancer cells because it inhibits HDAC/RR, or due to off-target toxicity? The following protocols address this.

Protocol A: Differential Cell Cycle Analysis (Flow Cytometry)

Objective: Distinguish between RR inhibition (S-phase arrest) and HDAC inhibition (G1/G2 arrest).

Reagents:

  • Propidium Iodide (PI) Staining Solution.

  • RNase A.

  • Cell Lines: K562 (Leukemia, sensitive to RR inhibitors) and MCF-7 (Breast, sensitive to HDAC inhibitors).

Workflow:

  • Seeding: Seed cells at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat with:

    • Vehicle (DMSO 0.1%)

    • 2-Amino-N-hydroxybenzamide (10 µM, 50 µM, 100 µM)

    • Control 1: Hydroxyurea (1 mM)

    • Control 2: Vorinostat (1 µM)

  • Incubation: 24 hours. Note: RR inhibition is rapid; HDAC effects may take 24-48h.

  • Fixation: Harvest, wash with PBS, and fix in 70% ice-cold ethanol for >2 hours.

  • Staining: Resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A. Incubate 30 min at 37°C.

  • Acquisition: Analyze >10,000 events on a flow cytometer.

Validation Criteria:

  • If S-phase accumulation dominates (matching Hydroxyurea), the RR mechanism is dominant.

  • If G1/G2 arrest dominates (matching Vorinostat), the HDAC mechanism is dominant.

  • Expectation: 2-Amino-N-hydroxybenzamide often shows a "mixed" profile or S-phase arrest in leukemia cells due to iron chelation.

Protocol B: Fluorometric HDAC Activity Assay

Objective: Quantify direct enzymatic inhibition independent of cellular uptake.

Reagents:

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • HeLa Nuclear Extract (rich in HDACs).

  • Developer Solution (Trypsin/Protease).

Step-by-Step:

  • Reaction Mix: Combine 15 µL of HeLa Nuclear Extract with 10 µL of 10x Assay Buffer.

  • Inhibitor Addition: Add 5 µL of 2-Amino-N-hydroxybenzamide (Titrate: 1 µM to 1 mM). Include Vorinostat (1 µM) as a positive control.

  • Substrate Initiation: Add 20 µL of Fluorogenic Substrate.

  • Incubation: 30 min at 37°C. (Deacetylation occurs).

  • Development: Add 50 µL Developer Solution. Incubate 15 min at room temperature. (Cleaves deacetylated substrate to release fluorophore).

  • Read: Measure Fluorescence (Ex/Em = 350-380/440-460 nm).

Data Calculation:



A valid result requires a dose-dependent reduction in fluorescence.
Protocol C: Ribonucleotide Reductase (RR) Holoenzyme Assay

Objective: Verify the quenching of the tyrosyl radical (Iron chelation).

Method: Electron Paramagnetic Resonance (EPR) Spectroscopy is the gold standard, but a CDP (Cytidine Diphosphate) Reduction Assay is more accessible.

  • Enzyme Prep: Recombinant R1 and R2 subunits of RR.

  • Reaction: Mix Enzyme + CDP (

    
    C-labeled) + ATP + DTT.
    
  • Inhibitor: Add 2-Amino-N-hydroxybenzamide (10-500 µM).

  • Stop: Heat inactivation or acid precipitation.

  • Analysis: Separate dCDP (product) from CDP (substrate) via HPLC or TLC.

  • Outcome: Reduction in dCDP formation confirms RR inhibition.

Visualizing the Experimental Workflow

Use the following diagram to structure your laboratory validation pipeline.

Workflow cluster_0 In Vitro Enzymatic Validation cluster_1 Cellular Validation Start Compound Preparation (Dissolve in DMSO) HDAC_Assay HDAC Fluorometric Assay (Target: Deacetylation) Start->HDAC_Assay RR_Assay RR Reduction Assay (Target: dNTP Synthesis) Start->RR_Assay Viability MTT/CCK-8 Assay (72h IC50 Determination) Start->Viability Cycle Flow Cytometry (PI) (S vs G1/G2 Arrest) Viability->Cycle At IC50 Conc. Western Western Blot (Markers: Ac-H3, p21, γH2AX) Viability->Western Mechanistic Confirm Result Validated Mechanism Cycle->Result S-Phase Arrest = RR Inhibition Western->Result Ac-H3 Increase = HDAC Inhibition

Caption: Integrated workflow for distinguishing enzymatic targets and cellular phenotypes.

References

  • PubChem. (2025). 2-Aminobenzohydroxamic acid (Compound Summary). National Library of Medicine. [Link]

  • ResearchGate. (2025).[1] Hydroxamic Acids: Recent Breakthroughs in Stereoselective Synthesis and Biological Evaluations. (Review of hydroxamic acid pharmacophores including 2-amino derivatives). [Link]

  • National Institutes of Health (NIH). (2025). Role of pH in Regulating Cancer Pyrimidine Synthesis.[2] (Cites 2-aminobenzohydroxamic acid as a Ribonucleotide Reductase inhibitor).[2][3] [Link]

  • ResearchGate. (2025). Structural comparison of suberanilohydroxamic acid (SAHA) and other zinc-enzyme inhibitors.[1] (Structural analysis of the hydroxamic acid binding mode). [Link]

  • Google Patents. (2013). EP2665706B1 - Novel 4-amino-n-hydroxy-benzamides as HDAC inhibitors.

Sources

A Comparative Guide to the Synthesis of 2-Amino-N-hydroxybenzamide: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis of key chemical intermediates with high fidelity is paramount. 2-Amino-N-hydroxybenzamide, a hydroxamic acid derivative of anthranilic acid, is a valuable building block in medicinal chemistry, notably for its role as a precursor to various bioactive molecules. This guide provides an in-depth comparison of two prominent methods for the synthesis of 2-Amino-N-hydroxybenzamide, evaluating them on the basis of reproducibility, yield, and overall practicality for a laboratory setting. The insights presented herein are aimed at researchers, scientists, and professionals in drug development seeking to establish a reliable and efficient synthetic protocol.

Introduction to 2-Amino-N-hydroxybenzamide

2-Amino-N-hydroxybenzamide, also known as anthranilohydroxamic acid, is a molecule of significant interest due to the presence of the hydroxamic acid functional group (-CONHOH). This moiety is a well-known zinc-binding group, making it a key pharmacophore in the design of inhibitors for zinc-dependent enzymes, such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). The reproducibility of its synthesis is therefore a critical factor for ensuring a consistent supply of this intermediate for further chemical elaboration and biological screening.

This guide will dissect two common synthetic routes to 2-Amino-N-hydroxybenzamide:

  • Method 1: Nucleophilic Acyl Substitution of Methyl Anthranilate

  • Method 2: Ring-Opening of Isatoic Anhydride

Each method will be presented with a detailed, step-by-step protocol, an explanation of the underlying chemical principles, and an analysis of its advantages and disadvantages.

Method 1: Synthesis via Nucleophilic Acyl Substitution of Methyl Anthranilate

This classical and widely cited method relies on the reaction of a more activated carboxylic acid derivative, an ester (methyl anthranilate), with hydroxylamine. The reaction is typically carried out in an alkaline medium to generate the more nucleophilic hydroxylamide anion.

Underlying Principles and Rationale

The core of this reaction is a nucleophilic acyl substitution. The ester carbonyl of methyl anthranilate is electrophilic and is attacked by the nucleophilic nitrogen of hydroxylamine. The reaction is driven forward by the formation of the thermodynamically stable amide bond. The use of a base, such as sodium hydroxide, is crucial for two reasons: first, it deprotonates hydroxylamine hydrochloride to generate the free hydroxylamine, and second, it can further deprotonate hydroxylamine to the more potent hydroxylamide anion, increasing the rate of the nucleophilic attack. The choice of a protic solvent like water is suitable for dissolving the ionic reagents.

Experimental Protocol

A reliable protocol for this method is adapted from established procedures.[1]

Materials:

  • Methyl anthranilate (45.2 parts by weight)

  • Hydroxylamine hydrochloride (NH2OH·HCl) (41.6 parts by weight)

  • Sodium hydroxide (NaOH) (48 parts by weight)

  • Deionized water (300 parts by volume)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • In a suitable reaction vessel, dissolve sodium hydroxide in deionized water with cooling.

  • To the cooled sodium hydroxide solution, add hydroxylamine hydrochloride in portions, maintaining a low temperature.

  • Once the hydroxylamine hydrochloride has dissolved, add methyl anthranilate to the reaction mixture.

  • Allow the mixture to stand at room temperature for 3 days, with occasional stirring.

  • After the reaction period, concentrate the solution under reduced pressure.

  • To the resulting residue, carefully add concentrated hydrochloric acid until the pH of the mixture is approximately 6.

  • Filter the resulting precipitate and wash the collected solid with ethanol.

  • The product, 2-Amino-N-hydroxybenzamide, is obtained as colorless crystals.

Visualization of the Workflow

Method1_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve NaOH in Water (cooled) B Add NH2OH·HCl in portions A->B Forms free hydroxylamine C Add Methyl Anthranilate B->C D Stir at RT for 3 days C->D E Concentrate solution D->E F Adjust pH to 6 with HCl E->F G Filter precipitate F->G H Wash with Ethanol G->H I Obtain 2-Amino-N-hydroxybenzamide H->I

Caption: Workflow for the synthesis of 2-Amino-N-hydroxybenzamide from Methyl Anthranilate.

Method 2: Synthesis via Ring-Opening of Isatoic Anhydride

This alternative approach utilizes isatoic anhydride, a cyclic derivative of anthranilic acid, as the starting material. The reaction with a nucleophile, in this case, hydroxylamine, leads to the opening of the anhydride ring and the formation of the desired product.

Underlying Principles and Rationale

Isatoic anhydride possesses two electrophilic carbonyl carbons. The more reactive of the two is the one at the 4-position, which is part of the anhydride linkage. Nucleophilic attack by hydroxylamine at this position leads to the opening of the heterocyclic ring and the expulsion of carbon dioxide, a thermodynamically favorable process that drives the reaction to completion. This method is often favored for its "one-pot" nature and the generation of a gaseous byproduct that is easily removed from the reaction mixture. The choice of an aprotic polar solvent like acetonitrile is advantageous as it can dissolve the reactants without participating in the reaction.

Experimental Protocol

The following is a general and adaptable protocol based on the synthesis of related derivatives from isatoic anhydride.[2]

Materials:

  • Isatoic anhydride (1 mmol)

  • Hydroxylamine hydrochloride (1 mmol)

  • A suitable base (e.g., triethylamine, 1.1 mmol)

  • Acetonitrile (10 mL)

  • Ethyl acetate

  • n-Hexane

  • Ethanol

Procedure:

  • To a 50-mL round-bottomed flask, add isatoic anhydride and hydroxylamine hydrochloride.

  • Add acetonitrile to the flask, followed by the dropwise addition of the base at room temperature.

  • Stir the contents magnetically at room temperature for approximately 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:6 ethyl acetate/n-hexane eluent system.

  • Upon completion of the reaction, filter the crude product.

  • Purify the product by recrystallization from ethanol to yield 2-Amino-N-hydroxybenzamide.

Visualization of the Workflow

Method2_Workflow cluster_reaction One-Pot Reaction cluster_workup Work-up and Purification A Combine Isatoic Anhydride & NH2OH·HCl in Acetonitrile B Add Base (e.g., TEA) A->B C Stir at RT for 3-4 hours B->C D Monitor by TLC C->D Reaction completion E Filter crude product D->E F Recrystallize from Ethanol E->F G Obtain 2-Amino-N-hydroxybenzamide F->G

Caption: Workflow for the synthesis of 2-Amino-N-hydroxybenzamide from Isatoic Anhydride.

Comparative Analysis and Discussion

ParameterMethod 1: From Methyl AnthranilateMethod 2: From Isatoic Anhydride
Starting Material Availability Methyl anthranilate is readily available.Isatoic anhydride is also commercially available and can be prepared from anthranilic acid.
Reaction Time Long (3 days).Relatively short (3-4 hours).
Reported Yield High (85%).[1]Good to excellent yields have been reported for analogous reactions.[2]
Work-up Procedure Involves concentration and careful pH adjustment.Simpler filtration followed by recrystallization.
Byproducts Methanol and sodium chloride.Carbon dioxide (gaseous) and the salt of the base used.
Safety Considerations Use of concentrated acid for neutralization requires care.Use of a volatile organic base like triethylamine requires a well-ventilated fume hood.
Reproducibility The long reaction time may introduce variability.The shorter reaction time and clear endpoint (TLC) can lead to better reproducibility.

Conclusion and Recommendations

Both methods presented are viable for the synthesis of 2-Amino-N-hydroxybenzamide.

Method 1 , the nucleophilic acyl substitution of methyl anthranilate, is a classic and high-yielding procedure. However, its significant drawback is the long reaction time, which may not be ideal for rapid synthesis needs. The multi-day stirring period could also be a source of irreproducibility if reaction conditions are not strictly controlled.

Method 2 , the ring-opening of isatoic anhydride, offers a more modern and efficient alternative. The significantly shorter reaction time, the ease of byproduct removal, and the straightforward work-up make it a more attractive option for many researchers. The one-pot nature of this synthesis is also a considerable advantage in terms of operational simplicity. While the yield will be dependent on the specific reaction conditions, the potential for high throughput and good reproducibility makes this the recommended method for most laboratory applications.

Ultimately, the choice of method will depend on the specific needs of the researcher, including available starting materials, desired timescale, and scale of the synthesis. However, for general laboratory-scale preparation of 2-Amino-N-hydroxybenzamide, the isatoic anhydride route presents a more practical and time-efficient approach.

References

  • PrepChem. (n.d.). Synthesis of anthranilic acid hydroxylamide. Retrieved from [Link]1]

  • Taylor & Francis. (2015). Synthesis of Novel 2-Amino-N-hydroxybenzamide Antimicrobials. Retrieved from [Link]2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.